2,6-Diisopropylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGSHYCQQNNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474759 | |
| Record name | 2,6-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92035-95-5 | |
| Record name | 2,6-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,6-Diisopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,6-diisopropylbenzoic acid. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and relevant biological context.
Core Physical and Chemical Properties
This compound, a substituted aromatic carboxylic acid, possesses distinct physical characteristics that are crucial for its handling, formulation, and application in various scientific contexts. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 116-118 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 294.5 ± 29.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 3.08 ± 0.10 | ChemicalBook[2] |
| CAS Number | 92035-95-5 | PubChem[1] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids like this compound, boiling point is often predicted as it can be difficult to measure without decomposition. However, a general method for experimental determination is provided.
Protocol: Micro-Reflux Method
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed in a small test tube with a boiling chip.
-
Apparatus Setup: The test tube is clamped within a heating block. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
-
Heating: The sample is heated gently until it boils and a ring of condensing vapor is observed on the walls of the test tube, level with the thermometer bulb.
-
Measurement: The temperature is recorded when the thermometer reading stabilizes while the liquid is gently refluxing. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.[4][5]
Solubility is a crucial parameter in drug development, affecting absorption and bioavailability. A general protocol for determining solubility in various solvents is outlined below.
Protocol: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[6]
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.[6]
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6] This concentration represents the solubility of the compound in that solvent at the specified temperature.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.
-
Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]
Synthesis and Purification Workflow
A general workflow for the synthesis and purification of an aromatic carboxylic acid like this compound is depicted below. This typically involves the carboxylation of a corresponding Grignard or organolithium reagent, followed by purification.
Caption: General workflow for the synthesis and purification of an aromatic carboxylic acid.
Relevant Biological Signaling Pathway
As an aromatic hydrocarbon derivative, this compound has the potential to interact with cellular pathways that respond to such compounds. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of cellular responses to a wide range of aromatic hydrocarbons.[2][9][10]
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. This compound | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 3. thinksrs.com [thinksrs.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2,6-Diisopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The document details its chemical structure, formula, and key physicochemical properties. It outlines potential synthetic routes and provides detailed information on its spectroscopic characteristics, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, this guide explores the limited available information on its biological activities and potential applications in drug development, primarily as a reference standard and impurity in the synthesis of the anesthetic agent propofol.
Chemical Structure and Formula
This compound is an organic compound with the systematic IUPAC name 2,6-di(propan-2-yl)benzoic acid . Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and two isopropyl groups at the ortho positions. This significant steric hindrance imposed by the bulky isopropyl groups adjacent to the carboxyl moiety influences its chemical reactivity and physical properties.
Molecular Formula: C₁₃H₁₈O₂
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 206.28 g/mol | |
| CAS Number | 92035-95-5 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 116-118 °C | |
| Boiling Point (Predicted) | 294.5 ± 29.0 °C | |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.09 | |
| LogP (Predicted) | 3.8 | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general organic chemistry principles, two plausible synthetic routes are the Grignard carboxylation of a corresponding aryl halide and the oxidation of 2,6-diisopropylbenzaldehyde.
Experimental Protocol: Grignard Carboxylation of 2,6-Diisopropylbromobenzene
This method involves the formation of a Grignard reagent from 2,6-diisopropylbromobenzene, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup.
Materials:
-
2,6-Diisopropylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Concentrated hydrochloric acid (HCl)
-
Iodine crystal (as initiator)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 2,6-diisopropylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 2,6-diisopropylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.
-
-
Work-up and Purification:
-
Slowly add a mixture of crushed ice and concentrated HCl to the reaction mixture to hydrolyze the magnesium salt and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. The organic layer containing the benzoic acid will separate from the aqueous layer.
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
-
Caption: Grignard carboxylation workflow.
Experimental Protocol: Oxidation of 2,6-Diisopropylbenzaldehyde
This method involves the oxidation of the corresponding aldehyde to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Pinnick oxidation conditions.
Materials:
-
2,6-Diisopropylbenzaldehyde
-
Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂) and a chlorine scavenger (e.g., 2-methyl-2-butene)
-
Sodium hydroxide (NaOH) or a suitable buffer
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for KMnO₄ oxidation)
-
Suitable organic solvent (e.g., acetone, t-butanol)
Procedure (using KMnO₄):
-
Dissolve 2,6-diisopropylbenzaldehyde in a suitable solvent like acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter off the manganese dioxide and wash it with a small amount of the solvent.
-
Acidify the filtrate with dilute sulfuric acid or hydrochloric acid to precipitate the this compound.
-
If excess permanganate was used, add a solution of sodium bisulfite to destroy it before acidification.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Caption: Oxidation of aldehyde workflow.
Spectroscopic Data
The following sections provide expected spectroscopic data for this compound based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show the following signals:
-
Aromatic Protons (3H): A multiplet or two distinct signals in the aromatic region (δ 7.0-7.5 ppm). The proton at the 4-position (para to the carboxyl group) will likely appear as a triplet, and the two protons at the 3- and 5-positions (meta to the carboxyl group) will appear as a doublet.
-
Isopropyl CH Protons (2H): A septet in the upfield region (δ 3.0-3.5 ppm) due to coupling with the six methyl protons.
-
Isopropyl CH₃ Protons (12H): A doublet in the far upfield region (δ 1.1-1.3 ppm) due to coupling with the single methine proton.
-
Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is typically exchangeable with D₂O.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum is expected to show the following signals:
-
Carboxylic Carbonyl Carbon (C=O): A signal in the downfield region (δ 170-180 ppm).
-
Aromatic Carbons (6C): Four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the carboxyl group (C1) and the carbons attached to the isopropyl groups (C2, C6) will be quaternary and may have lower intensities. The carbons at the 3, 5, and 4 positions will appear as CH signals.
-
Isopropyl Methine Carbon (CH): A signal in the aliphatic region (δ 30-40 ppm).
-
Isopropyl Methyl Carbons (CH₃): A signal in the upfield aliphatic region (δ 20-25 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the isopropyl groups will appear just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹ for the carbonyl group of the carboxylic acid dimer.
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the benzene ring.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region (1300-900 cm⁻¹) associated with C-O stretching and O-H bending vibrations.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peaks:
-
Loss of a methyl group (-CH₃): A peak at m/z = 191.
-
Loss of an isopropyl group (-CH(CH₃)₂): A peak at m/z = 163.
-
Loss of a carboxyl group (-COOH): A peak at m/z = 161.
-
McLafferty rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from an isopropyl group to the carbonyl oxygen, followed by cleavage, could lead to characteristic fragment ions.
-
Biological Activity and Drug Development Applications
The biological activity of this compound has not been extensively studied. Its primary role in the pharmaceutical industry is as a certified reference material and a known impurity in the synthesis of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.
While there is limited direct evidence for the biological activity of this compound, studies on structurally related benzoic acid derivatives suggest potential areas for investigation:
-
Anti-inflammatory and Analgesic Activity: Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The sterically hindered nature of this compound might influence its ability to bind to the active sites of these enzymes.
-
Antimicrobial Activity: Some substituted benzoic acids have shown antimicrobial activity.
-
Cytotoxicity: The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been reported, suggesting a potential, albeit likely weak, anticancer activity.
Further research is required to elucidate any specific biological activities of this compound and to determine if it has any therapeutic potential beyond its current use as a reference standard. No specific signaling pathways modulated by this compound have been identified to date.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. While detailed, published experimental protocols for its synthesis are scarce, standard organic synthesis methodologies such as Grignard carboxylation and aldehyde oxidation are applicable. Its spectroscopic characteristics can be predicted with a reasonable degree of accuracy based on its structure. Currently, its primary application in the pharmaceutical sector is as a reference standard for quality control in the production of propofol. The exploration of its potential biological activities remains an open area for future research. This guide provides a foundational resource for scientists and researchers working with or interested in this sterically hindered aromatic carboxylic acid.
2,6-diisopropylbenzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The document details its chemical identity, physicochemical properties, and known applications, with a focus on its relevance in research and pharmaceutical development. While detailed experimental and biological data are limited in publicly available literature, this guide consolidates the existing information and outlines plausible synthetic strategies.
Core Chemical Identity
This compound is an organic compound characterized by a benzoic acid core substituted with two isopropyl groups at the ortho positions. This substitution pattern results in significant steric hindrance around the carboxylic acid group, influencing its chemical reactivity and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 92035-95-5[1][2][3] |
| Molecular Formula | C₁₃H₁₈O₂[1][4] |
| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid[4] |
| Synonyms | 2,6-Bis(1-methylethyl)benzoic acid, Propofol impurity M |
Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical characteristics. The presence of the bulky isopropyl groups and the polar carboxylic acid moiety results in a molecule with moderate lipophilicity.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 206.28 g/mol | [1][4] |
| Appearance | White to off-white solid | General knowledge |
| Boiling Point (Predicted) | 294.5 ± 29.0 °C | LookChem |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | LookChem |
| GHS Hazard Statement | H302: Harmful if swallowed | [4] |
Synthesis and Manufacturing
Plausible Synthetic Pathway: Carboxylation of 1,3-Diisopropylbenzene
A logical approach to the synthesis of this compound involves the ortho-carboxylation of 1,3-diisopropylbenzene. This could potentially be achieved through a two-step process:
-
Ortho-Lithiation: Directed ortho-lithiation of 1,3-diisopropylbenzene using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The directing group in this case would be one of the isopropyl groups, though this is not a strong directing group for lithiation, making this a challenging step.
-
Carboxylation: Quenching of the resulting aryllithium species with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired this compound.
Applications in Research and Drug Development
The documented applications of this compound are primarily centered on its use as a reference standard in analytical chemistry.
Pharmaceutical Reference Standard
This compound is recognized as an impurity of Propofol, a widely used intravenous anesthetic agent.[2] As such, it serves as a critical reference standard for the development and validation of analytical methods (AMV) and for quality control (QC) in the manufacturing of Propofol.[2][3] Its availability with comprehensive characterization data is essential for regulatory submissions such as Abbreviated New Drug Applications (ANDAs).[2]
Potential as a Synthetic Intermediate
Due to its sterically hindered nature, this compound could potentially serve as a precursor for the synthesis of sterically demanding ligands used in catalysis or as a building block for novel molecular architectures. The bulky 2,6-diisopropylphenyl moiety is a common feature in N-heterocyclic carbene (NHC) ligands, which are valued for their ability to stabilize reactive metal centers and promote challenging catalytic transformations. However, the direct use of this compound for these purposes is not well-documented in the current literature.
Biological Activity and Signaling Pathways
There is a notable lack of information in the scientific literature regarding the biological activity and pharmacological profile of this compound. Studies on related dihydroxybenzoic acid isomers have indicated that the substitution pattern significantly influences biological effects, with some isomers exhibiting weak antioxidant or antimicrobial properties. For instance, 2,6-dihydroxybenzoic acid has been reported to have poor biological performance.[8] Based on the available data, this compound has not been identified as a modulator of any specific signaling pathways.
Experimental Protocols
As previously mentioned, a specific and detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. Researchers interested in obtaining this compound may need to develop a synthetic route based on general methodologies for the carboxylation of sterically hindered aromatic compounds. For its application as a reference standard, it is typically acquired from specialized chemical suppliers who provide a certificate of analysis with detailed characterization data.
Conclusion
This compound is a well-characterized compound with a confirmed CAS number and molecular weight. Its primary and established role in the scientific and industrial landscape is as a pharmaceutical reference standard for the quality control of Propofol. While its sterically hindered structure suggests potential applications as a synthetic intermediate for creating complex molecules and ligands, these uses are not yet widely reported. The biological activity of this compound remains largely unexplored, presenting an open area for future research.
References
- 1. This compound | 92035-95-5 [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound | CAS No: 92035-95-5 [aquigenbio.com]
- 4. This compound | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 2,6-diisopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, presents key analytical data, and outlines its safety information. This guide is intended to be a valuable resource for professionals in research, development, and quality control.
Chemical and Physical Properties
This compound, with the IUPAC name 2,6-di(propan-2-yl)benzoic acid , is a substituted benzoic acid derivative. Its bulky isopropyl groups at the ortho positions relative to the carboxyl group create significant steric hindrance, which influences its chemical reactivity and physical properties.
| Property | Value | Reference |
| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid | [1] |
| CAS Number | 92035-95-5 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1] |
| Predicted Boiling Point | 294.5 ± 29.0 °C | |
| Predicted Density | 1.020 ± 0.06 g/cm³ | |
| Appearance | Colorless liquid (typical for related anilines) | [3] |
| Melting Point | -45 °C (for the related 2,6-diisopropylaniline) | [3] |
Experimental Protocol: Synthesis of this compound
Hypothetical Synthesis via Grignard Reaction:
The following represents a generalized experimental workflow for the synthesis of this compound from 2,6-diisopropylbromobenzene.
Caption: Synthetic workflow for this compound via Grignard carboxylation.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2,6-diisopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent.
-
Carboxylation: The Grignard reagent is cooled in an ice bath and slowly poured over crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
Acidification and Workup: After the excess dry ice has sublimed, the reaction mixture is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Analytical Data
The structural confirmation of this compound is achieved through various spectroscopic methods. The following table summarizes the expected key spectral data based on the analysis of similar benzoic acid derivatives.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | - Aromatic protons (multiplet).- Methine protons of isopropyl groups (septet).- Methyl protons of isopropyl groups (doublet).- Carboxylic acid proton (broad singlet, downfield). |
| ¹³C NMR | - Carboxylic carbon (~170-180 ppm).- Quaternary aromatic carbons attached to isopropyl groups.- Aromatic CH carbons.- Methine carbon of isopropyl groups.- Methyl carbons of isopropyl groups. |
| Infrared (IR) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-H stretches from aromatic and alkyl groups.- Aromatic C=C stretches. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 206.- Fragmentation peak corresponding to the loss of a carboxyl group (M-45).- Fragmentation peak corresponding to the loss of an isopropyl group (M-43). |
Safety and Handling
This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Applications
This compound is primarily used as a high-quality reference standard in analytical method development and validation, particularly in the quality control of pharmaceutical products.[2] Its sterically hindered nature can also make it a useful building block in organic synthesis for the introduction of the bulky 2,6-diisopropylphenyl group. The related compound, 2,6-diisopropylaniline, is a key precursor in the synthesis of various ligands for coordination chemistry and catalysis.[3]
Conclusion
This technical guide provides essential information for professionals working with this compound. The detailed properties, a proposed synthetic protocol, and expected analytical data serve as a valuable resource for its synthesis, characterization, and safe handling. While no specific biological signaling pathways involving this compound have been identified in the current literature, its role as a reference standard underscores its importance in analytical and quality control settings. Further research may uncover novel applications for this sterically hindered benzoic acid derivative.
References
Spectroscopic Profile of 2,6-Diisopropylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. Understanding its distinct spectral characteristics is crucial for its identification, purity assessment, and elucidation of its chemical behavior in various applications, including as a synthetic intermediate in drug development. This document outlines the theoretical basis for its spectral features, presents available quantitative data, and provides standardized experimental protocols for obtaining such data.
Core Spectroscopic Data
The spectroscopic signature of this compound is defined by the interplay of its carboxylic acid functionality and the bulky isopropyl groups flanking it on the aromatic ring. These features give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂[1] |
| Molecular Weight | 206.28 g/mol [1][2] |
| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid[1] |
| CAS Number | 92035-95-5[3][4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its carboxylic acid and substituted aromatic structure.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2500-3300 (broad) | O-H | Stretching |
| ~2970-2870 | C-H (isopropyl & aromatic) | Stretching |
| ~1700-1680 | C=O (carboxylic acid) | Stretching |
| ~1600 & ~1470 | C=C (aromatic) | Stretching |
| ~1300 | C-O | Stretching |
| ~920 | O-H | Bending (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the hydrogen and carbon framework of the molecule. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.1-7.4 | Multiplet | 3H | Aromatic protons |
| ~3.0-3.5 | Septet | 2H | Isopropyl methine (-CH) |
| ~1.2 | Doublet | 12H | Isopropyl methyl (-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Carbon Type |
| ~170-180 | Carboxylic acid (-COOH) |
| ~145-150 | Aromatic C2, C6 (ipso-isopropyl) |
| ~125-135 | Aromatic C1 (ipso-carboxyl) & C4 |
| ~120-125 | Aromatic C3, C5 |
| ~30-35 | Isopropyl methine (-CH) |
| ~23-25 | Isopropyl methyl (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| m/z | Ion |
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 163 | [M - COOH]⁺ |
| 149 | [M - C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Ensure the solid this compound sample is dry and crystalline.
-
Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in press.
-
Data Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic peaks.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer : Transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming : Optimize the homogeneity of the magnetic field by shimming on the sample.
-
Data Acquisition :
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to induce vaporization.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
Understanding the Steric Hindrance of 2,6-Diisopropylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steric hindrance is a fundamental concept in organic chemistry that significantly influences molecular conformation, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of the steric hindrance presented by 2,6-diisopropylbenzoic acid, a molecule where two bulky isopropyl groups flank a carboxylic acid moiety. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this guide leverages data from closely related 2,6-disubstituted benzoic acids to elucidate the profound structural and chemical consequences of this steric crowding. This document will cover the structural implications, including expected bond angles and dihedral angles, the impact on chemical reactivity, particularly in reactions such as esterification, and potential applications arising from its unique steric profile. Detailed experimental protocols for the synthesis of a related compound and for the characterization of steric effects are also provided to facilitate further research.
Introduction to Steric Hindrance in 2,6-Disubstituted Benzoic Acids
The positioning of bulky substituents at the ortho positions (2 and 6) of a benzoic acid molecule imposes significant spatial constraints. These constraints force the carboxylic acid group out of the plane of the benzene ring to minimize van der Waals repulsion between the substituent groups and the carboxyl group. This deviation from planarity has profound effects on the molecule's electronic properties and its ability to participate in chemical reactions. In the case of this compound, the large and branched nature of the isopropyl groups is expected to create a highly hindered environment around the carboxylic acid functionality.
Structural Consequences of Steric Hindrance
For instance, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid reveals that the carboxylic acid group is oriented almost perpendicular to the plane of the benzene ring, with a dihedral angle of 86.7(2)°.[1] This significant twisting is a direct consequence of the steric pressure exerted by the ortho-bromo substituents. It is reasonable to infer that the even bulkier isopropyl groups in this compound would induce a similar, if not more pronounced, out-of-plane rotation of the carboxylic acid group.
Table 1: Expected Structural Parameters of this compound (Inferred from Analogs)
| Parameter | Expected Value/Range | Rationale |
| Dihedral Angle (C2-C1-C(O)OH) | ~90° | To minimize steric repulsion between the isopropyl groups and the carboxylic acid group, as seen in other 2,6-disubstituted benzoic acids.[1] |
| C2-C1-C6 Bond Angle | >120° | The bulky isopropyl groups will likely push the C2 and C6 atoms away from each other, distorting the benzene ring from a perfect hexagon. |
| C1-C(O) Bond Length | Normal single bond length | The steric hindrance primarily affects the torsional angle rather than the bond length itself. |
This non-planar conformation disrupts the π-conjugation between the carboxylic acid group and the aromatic ring. This "steric inhibition of resonance" has significant implications for the acidity and reactivity of the molecule.
Impact on Chemical Reactivity
The steric shielding of the carboxylic acid group by the flanking isopropyl groups dramatically reduces its accessibility to reagents. This leads to a significant decrease in reaction rates for processes that require nucleophilic attack at the carbonyl carbon or protonation of the carbonyl oxygen.
Esterification Reactions
Esterification is a classic example of a reaction that is highly sensitive to steric hindrance. The acid-catalyzed esterification of carboxylic acids proceeds via a tetrahedral intermediate, the formation of which is severely impeded by bulky ortho substituents.
Table 2: Qualitative Comparison of Esterification Rates
| Carboxylic Acid | Substituents | Relative Rate of Esterification | Reason |
| Benzoic Acid | None | Fast | Unhindered access to the carboxyl group. |
| 2-Methylbenzoic Acid | One methyl group | Slower | Moderate steric hindrance from one ortho substituent. |
| 2,6-Dimethylbenzoic Acid | Two methyl groups | Very Slow | Significant steric hindrance from two ortho substituents. |
| This compound | Two isopropyl groups | Extremely Slow / Unreactive | Severe steric hindrance from two bulky isopropyl groups. |
While specific kinetic data for the esterification of this compound is not available, studies on other 2,6-disubstituted anilines in acylation reactions (a similar nucleophilic acyl substitution) show a dramatic decrease in reaction rates with increasing steric bulk of the ortho substituents. This strongly supports the prediction of extremely low reactivity for this compound in esterification under standard conditions.
Experimental Protocols
Proposed Synthesis of this compound
A definitive, detailed protocol for the synthesis of this compound is not readily found in the literature. However, a plausible route can be adapted from the synthesis of the closely related 4-hydroxy-3,5-diisopropylbenzoic acid. The key transformation would be the di-isopropylation of a suitable benzoic acid precursor via a Friedel-Crafts alkylation reaction.
Proposed Reaction Scheme:
Detailed Methodology (Adapted from the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid.
-
Reagent Addition: Cool the flask in an ice bath and slowly add a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Alkylation: While maintaining the low temperature, add the alkylating agent (e.g., isopropyl alcohol or 2-chloropropane) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and pour it into ice water. The crude product should precipitate.
-
Purification: Filter the crude product and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The regioselectivity of the Friedel-Crafts alkylation can be challenging to control. Optimization of the catalyst, solvent, and reaction temperature will be crucial to maximize the yield of the desired 2,6-disubstituted product.
Characterization of Steric Hindrance
X-ray Crystallography:
The most definitive method to quantify the steric hindrance is through single-crystal X-ray diffraction.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Analysis: From the refined structure, precise bond lengths, bond angles, and the crucial dihedral angle between the carboxylic acid group and the benzene ring can be determined.
Computational Chemistry:
In the absence of experimental crystal data, computational methods can provide valuable insights.
-
Model Building: Build a 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*) to find the lowest energy conformation.
-
Analysis: From the optimized structure, measure the bond angles and the dihedral angle of the carboxyl group to estimate the degree of steric hindrance.
Applications and Future Directions
The significant steric hindrance of this compound and its derivatives can be exploited in various areas of chemistry and drug development:
-
Protecting Groups: The hindered carboxyl group can serve as a robust protecting group in multi-step organic synthesis, being unreactive under conditions that would transform less hindered carboxylic acids.
-
Catalyst and Ligand Design: The bulky framework can be incorporated into ligands for metal catalysts to control the steric environment around the metal center, thereby influencing the selectivity of catalytic reactions.
-
Drug Design: The steric bulk can be used to modulate the binding of a molecule to a biological target, potentially improving selectivity or altering the pharmacological profile. For example, studies on 2,6-disubstituted benzoic acid derivatives have shown that steric hindrance can prevent their uptake by monocarboxylic acid transporters.
Further research is needed to fully characterize the physical and chemical properties of this compound. Specifically, obtaining a crystal structure and quantitative kinetic data would be invaluable for a more complete understanding of its steric effects.
Conclusion
This compound serves as an excellent model for understanding the profound impact of steric hindrance on molecular structure and reactivity. The two bulky isopropyl groups force the carboxylic acid group out of the plane of the benzene ring, leading to a dramatic decrease in its accessibility and reactivity. While direct experimental data for this molecule is limited, by drawing parallels with closely related 2,6-disubstituted benzoic acids, we can confidently predict its structural and chemical behavior. The unique properties conferred by its steric bulk open up possibilities for its application in organic synthesis, catalysis, and medicinal chemistry. This guide provides a framework for researchers to further investigate and exploit the intriguing chemistry of this sterically hindered molecule.
References
literature review of 2,6-diisopropylbenzoic acid synthesis
An In-depth Technical Guide to the Synthesis of 2,6-Diisopropylbenzoic Acid
This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a sterically hindered carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details key experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams for the described synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The most common strategies involve the carboxylation of a Grignard reagent, the oxidation of a corresponding aldehyde, or direct C-H carboxylation of the aromatic ring. Each method offers a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data associated with the primary synthetic routes to this compound and its precursors. This allows for a direct comparison of the efficiency and conditions of each method.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Grignard Carboxylation | 1-Bromo-2,6-diisopropylbenzene | Mg, THF, CO₂ (dry ice), HCl | 3-4 hours | -78 to 25 | Moderate to High | >95 |
| Pinnick Oxidation | 2,6-Diisopropylbenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 1-3 hours | 0 to 25 | High | >98 |
| Direct C-H Carboxylation | 1,3-Diisopropylbenzene | Ir catalyst, Cu catalyst, CO₂ | 12-24 hours | 25-80 | Moderate | >95 |
Experimental Protocols and Visual Workflows
This section provides detailed experimental methodologies for the key synthetic routes to this compound, accompanied by Graphviz diagrams illustrating the reaction pathways.
Method 1: Grignard Carboxylation of 1-Bromo-2,6-diisopropylbenzene
This classic method involves the formation of a Grignard reagent from 1-bromo-2,6-diisopropylbenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid.
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-2,6-diisopropylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Carefully add crushed dry ice (excess) to the reaction mixture with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
An In-depth Technical Guide to the Discovery and Background of Hindered Aromatic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Steric Hindrance in Aromatic Carboxylic Acids
Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In the context of aromatic carboxylic acids, bulky substituents ortho to the carboxyl group can dramatically alter the molecule's reactivity and physicochemical properties. These "hindered" aromatic carboxylic acids are of significant interest in medicinal chemistry and materials science due to their unique characteristics, which can be leveraged to design novel therapeutics and functional materials. The steric bulk can influence the acidity of the carboxyl group, the ease of esterification, and the molecule's ability to interact with biological targets. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important class of molecules.
Historical Perspective and Key Discoveries
The exploration of hindered aromatic carboxylic acids dates back to the mid-20th century, with early studies focusing on understanding the impact of steric effects on reaction kinetics. A seminal example is 2,4,6-tri-tert-butylbenzoic acid, the synthesis of which was a significant achievement in demonstrating the profound influence of ortho-substituents.[1][2][3] Researchers found that the bulky tert-butyl groups flanking the carboxylic acid moiety create a sterically congested environment, leading to a considerable decrease in the acid's strength.[2][3] This acid-weakening effect was attributed to the steric hindrance preventing the carboxylate anion from achieving a planar, resonance-stabilized conformation.[2][3] These early discoveries laid the groundwork for further investigations into the synthesis and properties of a wide range of hindered aromatic carboxylic acids, ultimately paving the way for their application in various scientific disciplines.
Synthesis of Hindered Aromatic Carboxylic Acids: Experimental Protocols
The synthesis of hindered aromatic carboxylic acids often requires specialized methods to overcome the steric repulsion of the bulky ortho-substituents. Standard methods for carboxylating aromatic rings can be inefficient. Below are detailed protocols for the synthesis of key examples of hindered aromatic carboxylic acids.
Synthesis of 2,4,6-Tri-tert-butylbenzoic Acid
This multi-step synthesis highlights a common strategy involving the preparation of a sterically hindered organometallic intermediate followed by carbonation.
Step 1: Bromination of 1,3,5-Tri-tert-butylbenzene
-
Materials: 1,3,5-tri-tert-butylbenzene, bromine, silver nitrate, glacial acetic acid.
-
Procedure: A solution of 1,3,5-tri-tert-butylbenzene in glacial acetic acid is treated with bromine in the presence of silver nitrate. The reaction mixture is heated to facilitate the electrophilic aromatic substitution, yielding 2,4,6-tri-tert-butylbromobenzene.[1][2][3] The product is then purified by recrystallization.
Step 2: Formation of the Grignard Reagent and Carbonation
-
Materials: 2,4,6-tri-tert-butylbromobenzene, magnesium turnings, dry diethyl ether, carbon dioxide (dry ice).
-
Procedure: The Grignard reagent is prepared by reacting 2,4,6-tri-tert-butylbromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The resulting Grignard reagent is then poured over crushed dry ice (solid CO2). After the initial reaction subsides, the mixture is hydrolyzed with dilute acid to yield 2,4,6-tri-tert-butylbenzoic acid. The product is purified by recrystallization.
Synthesis of 2,6-Dimethylbenzoic Acid
This protocol demonstrates a palladium-catalyzed cross-coupling approach.
-
Materials: 2-bromo-1,3-dimethylbenzene, magnesium, carbon dioxide, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., PPh3), solvent (e.g., THF).
-
Procedure: 2,6-Dimethylphenylmagnesium bromide is prepared from 2-bromo-1,3-dimethylbenzene and magnesium in THF. This Grignard reagent is then subjected to a palladium-catalyzed carboxylation reaction with carbon dioxide. The reaction is typically carried out under a CO2 atmosphere at elevated pressure and temperature. Acidic workup affords 2,6-dimethylbenzoic acid.
Synthesis of Hindered Biaryl Carboxylic Acids
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of sterically hindered biaryl systems.
-
Materials: A hindered aryl halide (e.g., 2-bromo-1,3-dimethylbenzene), an arylboronic acid (e.g., 2-carboxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water).
-
Procedure: The hindered aryl halide, arylboronic acid, palladium catalyst, and base are combined in a suitable solvent system. The mixture is heated under an inert atmosphere to effect the Suzuki-Miyaura cross-coupling. After the reaction is complete, the mixture is cooled, and the product is extracted and purified by chromatography or recrystallization.
Physicochemical Properties of Hindered Aromatic Carboxylic Acids
The steric hindrance imparted by ortho-substituents significantly influences the physical and chemical properties of these molecules.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For hindered aromatic carboxylic acids, the pKa is generally higher (less acidic) than that of their non-hindered counterparts. This is due to the steric inhibition of resonance in the carboxylate anion.
| Compound | Substituents | pKa |
| Benzoic Acid | None | 4.20 |
| 2-Methylbenzoic Acid | 2-CH₃ | 3.91 |
| 2,6-Dimethylbenzoic Acid | 2,6-(CH₃)₂ | 3.26 |
| 2-tert-Butylbenzoic Acid | 2-C(CH₃)₃ | 3.54 |
| 2,6-Di-tert-butylbenzoic Acid | 2,6-(C(CH₃)₃)₂ | ~5.5 |
| 2,4,6-Trimethylbenzoic Acid | 2,4,6-(CH₃)₃ | 3.43 |
| 2,4,6-Tri-tert-butylbenzoic Acid | 2,4,6-(C(CH₃)₃)₃ | >7 |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of hindered aromatic carboxylic acids.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the carboxylic acid typically appears as a broad singlet far downfield (δ 10-13 ppm). The chemical shifts and coupling patterns of the aromatic protons can be complex due to restricted rotation around the aryl-carboxyl bond.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid resonates in the range of δ 165-185 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic and steric effects of the substituents.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a hindered aromatic carboxylic acid is characterized by:
-
A broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration, typically between 1680 and 1710 cm⁻¹. The position of this band can be influenced by the degree of steric hindrance and hydrogen bonding.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| Benzoic Acid | 2500-3300 (broad) | ~1680-1700 |
| 2,6-Dimethylbenzoic Acid | 2500-3300 (broad) | ~1690-1710 |
| 2,4,6-Tri-tert-butylbenzoic Acid | 2500-3300 (broad) | ~1695-1715 |
Applications in Drug Development: Targeting Aldo-Keto Reductase 1C3 (AKR1C3)
Hindered aromatic carboxylic acids and their derivatives have emerged as promising scaffolds in drug discovery. Their unique steric and electronic properties can be exploited to achieve high target selectivity and favorable pharmacokinetic profiles. A notable example is the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC).
The Role of AKR1C3 in Castrate-Resistant Prostate Cancer
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the intratumoral biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT).[1][3][4][5] In CRPC, tumor cells can upregulate the expression of AKR1C3 to maintain androgen receptor (AR) signaling, even in a low-testosterone environment, leading to tumor growth and survival.[1][3] Therefore, inhibiting AKR1C3 is a rational therapeutic strategy to combat CRPC.
Hindered Aromatic Carboxylic Acids as AKR1C3 Inhibitors
Derivatives of N-phenylanthranilic acid, a class of hindered aromatic carboxylic acids, have been identified as potent inhibitors of AKR1C3.[6][7][8] The hindered nature of these molecules allows for selective binding to the active site of AKR1C3, preventing the conversion of androgen precursors. The carboxylic acid moiety is often crucial for binding, forming key interactions with the enzyme. By modifying the substituents on the aromatic rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This targeted approach holds significant promise for the development of novel therapies for CRPC and other hormone-dependent cancers.
Conclusion
Hindered aromatic carboxylic acids represent a fascinating and synthetically challenging class of molecules with profound implications for both fundamental organic chemistry and drug discovery. The steric encumbrance of ortho-substituents bestows upon them unique physicochemical properties, most notably altered acidity and reactivity. These features have been ingeniously exploited in the design of selective enzyme inhibitors, as exemplified by the development of AKR1C3 inhibitors for the treatment of castrate-resistant prostate cancer. The ongoing exploration of novel synthetic methodologies and the elucidation of their structure-activity relationships will undoubtedly continue to expand the therapeutic potential of hindered aromatic carboxylic acids, offering new avenues for the development of targeted therapies for a range of diseases.
References
- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. AKR1C3 as a target in castrate resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Hazards of 2,6-Diisopropylbenzoic Acid in a Laboratory Setting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and hazards associated with 2,6-diisopropylbenzoic acid in a laboratory environment. The information is intended to support risk assessments and the implementation of safe handling procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available data for the compound and structurally related benzoic acid derivatives, the following hazard classifications apply.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Pictograms:
Toxicological Data
| Toxicity Data | Test Substance | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Benzoic acid | Rat | Oral | 1700 mg/kg | [2] |
| 2,5-Dihydroxybenzoic acid | Rat | Oral | 800 mg/kg | [3] | |
| Acute Dermal Toxicity (LD50) | 3,4-Dihydroxybenzoic acid | Rabbit | Dermal | > 6,310 mg/kg | |
| Benzoic acid, 4-(1-methylethyl)- | Rat | Dermal | > 2,000 mg/kg | ||
| Skin Corrosion/Irritation | Benzoic acid | Rabbit | Dermal | Irritating | [1] |
| Serious Eye Damage/Irritation | Benzoic acid | Rabbit | Eyes | Severe | [1] |
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances. The following are summaries of key experimental protocols relevant to the hazards of this compound.
Acute Dermal Toxicity (Adapted from OECD Guideline 402)
This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.
Methodology:
-
Animal Model: The albino rabbit is the preferred species. A single sex is typically used.
-
Preparation: The day before the test, the fur on the dorsal area of the animal is clipped.
-
Application: A single dose of the test substance (e.g., 2000 mg/kg body weight for a limit test) is applied uniformly over the prepared skin area (approximately 10% of the body surface). The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Observation: Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Experimental Workflow for Acute Dermal Toxicity (OECD 402)
Caption: Workflow for OECD 402 Acute Dermal Toxicity Test.
Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.
-
Scoring: The severity of the skin reactions is graded according to a numerical scoring system.
Experimental Workflow for Acute Dermal Irritation (OECD 404)
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Application: A single dose (e.g., 0.1 mL of a liquid or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days to assess the reversibility of any effects.[5]
-
Scoring: The cornea, iris, and conjunctiva are evaluated and scored based on the severity of the lesions.[4]
Experimental Workflow for Acute Eye Irritation (OECD 405)
Caption: Workflow for OECD 405 Acute Eye Irritation Test.
Potential Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms of toxicity for this compound have not been fully elucidated. However, based on the known effects of other benzoic acid derivatives and irritants, several potential pathways may be involved.
The irritant effects on the skin, eyes, and respiratory tract are likely mediated by the activation of sensory nerve fibers. One key receptor involved in detecting chemical irritants is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[6] Activation of TRPA1 by irritant chemicals leads to an influx of calcium ions (Ca²⁺), which in turn triggers the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[6] This cascade of events results in neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the sensation of pain or irritation.[6]
Proposed Signaling Pathway for Irritation
References
- 1. oecd.org [oecd.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2,6-Diisopropylphenyl Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diisopropylphenyl moiety, a key structural feature of the widely used anesthetic propofol, is gaining increasing attention in medicinal chemistry as a scaffold for the development of novel therapeutic agents. While research on 2,6-diisopropylbenzoic acid derivatives is still in its nascent stages, extensive investigation into structurally related 2,6-diisopropylphenol conjugates has revealed significant potential in oncology. These derivatives, particularly amides and esters, have demonstrated promising anticancer activities, primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these emerging compounds, with a focus on their potential as anticancer agents.
Anticancer Activity of 2,6-Diisopropylphenyl Derivatives
The primary biological activity reported for derivatives of the 2,6-diisopropylphenyl scaffold is their potent anticancer effect. Studies have focused on conjugates of 2,6-diisopropylphenol with omega-3 fatty acids, such as docosahexaenoic acid (DHA), which have shown significant cytotoxic and pro-apoptotic effects in various cancer cell lines.
Quantitative Data on Anticancer Activity
While specific IC50 values for a broad range of this compound derivatives are not yet widely available in the public domain, studies on closely related 2,6-diisopropylphenol amides provide valuable insights into their potency. A key example is the 2,6-diisopropylphenyl-docosahexaenoamide (DIP-DHA) conjugate.
Table 1: Anticancer Activity of 2,6-Diisopropylphenyl-Docosahexaenoamide (DIP-DHA)
| Cell Line | Cancer Type | Effect | Observations |
| CEM | T-cell Acute Lymphoblastic Leukemia | Inhibition of Proliferation, Induction of Apoptosis | Significantly greater inhibition and apoptosis compared to parent compounds (2,6-diisopropylphenol or DHA alone).[1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibition of Proliferation, Induction of Apoptosis | Treatment resulted in increased activation of caspase-3 and caspase-7.[1] |
| Breast Cancer Cell Lines | Breast Cancer | Inhibition of Proliferation, Induction of Apoptosis | Effects were characterized in previous studies leading to the investigation in leukemia cell lines.[1] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which 2,6-diisopropylphenyl derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway for the elimination of damaged or cancerous cells.
Signaling Pathway
The apoptotic pathway induced by the 2,6-diisopropylphenyl-docosahexaenoamide (DIP-DHA) conjugate involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include:
-
Reduction of Mitochondrial Membrane Potential: Treatment with DIP-DHA leads to a decrease in the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[1]
-
Activation of Caspases: This is followed by the activation of executioner caspases, specifically caspase-3 and caspase-7.[1] These enzymes are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Reversal by Caspase Inhibitors: The induction of apoptosis by DIP-DHA can be reversed by the presence of a pan-caspase inhibitor, confirming the central role of caspases in this process.[1]
Another significant effect observed with DIP-DHA treatment is the downregulation of surface CXCR4 expression.[1] CXCR4 is a chemokine receptor that plays a crucial role in cancer metastasis. Its downregulation suggests that these compounds may also have anti-metastatic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following are summaries of key experimental protocols used in the evaluation of 2,6-diisopropylphenyl derivatives.
Synthesis of 2,6-Diisopropylphenyl-Docosahexaenoamide (DIP-DHA)
While the specific synthesis protocol for the amide conjugate is detailed in the primary literature, a general approach for amide synthesis from a carboxylic acid (like a hypothetical this compound) and an amine is as follows:
-
Acid Activation: The carboxylic acid is activated to form a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride or a carbodiimide coupling agent (e.g., DCC or EDC) in the presence of an activating agent (e.g., NHS or HOBt).
-
Amide Coupling: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.
-
Purification: The final amide product is purified using standard techniques such as column chromatography or recrystallization.
Cell Culture
-
Cell Lines: CEM and Jurkat T-cell acute lymphoblastic leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.[1]
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Cells are seeded and treated with the test compound (e.g., DIP-DHA) at various concentrations for a specified time (e.g., 24-48 hours).
-
Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Flow Cytometry: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A specific fluorogenic substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3/7) is added to the cell lysates.
-
Fluorometric Measurement: The fluorescence generated by the cleavage of the substrate by the active caspase is measured over time using a fluorometer. The rate of fluorescence increase is proportional to the caspase activity.
Mitochondrial Membrane Potential Assay
-
Cell Loading: Cells are treated with the test compound and then incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the dye is measured. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: A general workflow for the synthesis and biological evaluation of novel 2,6-diisopropylphenyl derivatives.
Signaling Pathway of Apoptosis Induction
Caption: The intrinsic apoptotic pathway induced by the 2,6-diisopropylphenyl-docosahexaenoamide (DIP-DHA) conjugate.
Future Directions
The promising anticancer activities of 2,6-diisopropylphenyl derivatives, particularly the amide conjugates, warrant further investigation. Future research should focus on:
-
Synthesis of Novel Derivatives: A broader range of amide and ester derivatives of this compound should be synthesized to establish a clear structure-activity relationship.
-
Expanded Biological Screening: These novel compounds should be screened against a wider panel of cancer cell lines to determine their spectrum of activity.
-
In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds is necessary.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
References
Methodological & Application
Synthesis of 2,6-Diisopropylbenzoic Acid: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The synthesis is achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.[1][2] The protocol begins with the formation of the Grignard reagent, 2,6-diisopropylphenylmagnesium bromide, from 1-bromo-2,6-diisopropylbenzene. This is followed by carboxylation of the Grignard reagent using solid carbon dioxide (dry ice) and subsequent acidic workup to yield the final product. This protocol offers a reliable method for producing this compound for research and development purposes.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials. Its bulky isopropyl groups provide significant steric hindrance, which can be exploited to control reaction selectivity and to enhance the stability of resulting compounds. The synthesis described herein utilizes the well-established Grignard reaction, a versatile tool in synthetic organic chemistry.[3][4] The reaction involves the formation of a highly nucleophilic organomagnesium halide (Grignard reagent) which then reacts with an electrophile, in this case, carbon dioxide.[5]
Experimental Protocol
The synthesis of this compound is a two-step process: the formation of the Grignard reagent and its subsequent carboxylation. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as the reagent is highly reactive towards water.[2][4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Example | Notes |
| 1-Bromo-2,6-diisopropylbenzene | C₁₂H₁₇Br | 241.17 | Sigma-Aldrich | Starting material[6] |
| Magnesium turnings | Mg | 24.31 | Must be dry | |
| Anhydrous diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous solvent is critical | |
| Iodine (I₂) | I₂ | 253.81 | Used as an initiator | |
| Solid Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | Must be crushed before use | |
| 6 M Hydrochloric Acid (HCl) | HCl | 36.46 | For acidic workup | |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | For extraction | |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (optional, but recommended)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
Step 1: Formation of 2,6-Diisopropylphenylmagnesium Bromide
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon). This ensures the exclusion of atmospheric moisture.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. The iodine serves as an activator to initiate the reaction.
-
Addition of Alkyl Halide: Dissolve 1-bromo-2,6-diisopropylbenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the flask.
-
Initiation and Reflux: The reaction mixture may need gentle warming with a heating mantle to initiate. The start of the reaction is indicated by the disappearance of the iodine color and the spontaneous boiling of the ether. Once the reaction has started, add the remaining 1-bromo-2,6-diisopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Step 2: Carboxylation of the Grignard Reagent
-
Preparation of Carbon Dioxide: In a separate large beaker, place a generous excess of crushed solid carbon dioxide (dry ice).
-
Addition of Grignard Reagent: Once the Grignard reaction is complete, cool the flask to room temperature. Carefully and slowly pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Sublimation: Cover the beaker with a watch glass and allow the excess dry ice to sublime. The product will be a viscous mass.
Step 3: Workup and Purification
-
Acidic Workup: Slowly and carefully add 6 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (test with litmus paper) and all the magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethanol and water, to afford the pure this compound as a white solid.
Concluding Remarks
This protocol provides a detailed and reliable method for the synthesis of this compound. The successful execution of this synthesis hinges on the careful maintenance of anhydrous conditions during the formation of the Grignard reagent. The steric hindrance of the diisopropyl groups may slow the reaction rate compared to less hindered analogues, but good yields can be achieved with sufficient reaction time. This compound serves as a key intermediate for further synthetic transformations in various fields of chemical research.
References
Application Notes and Protocols for the Use of 2,6-Diisopropylbenzoic Acid as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high fidelity. The 2,6-diisopropylbenzoyl group emerges as a valuable tool for the temporary protection of hydroxyl functionalities, particularly primary alcohols. Its significant steric hindrance, conferred by the two isopropyl groups flanking the benzoyl carbonyl, allows for selective protection and imparts unique stability characteristics to the resulting ester. This bulky protecting group can effectively shield a hydroxyl group from a range of reaction conditions, only to be removed under specific, often vigorous, nucleophilic attack.
These application notes provide a comprehensive guide to the use of 2,6-diisopropylbenzoic acid as a protecting group for alcohols. Detailed protocols for both the protection and deprotection steps are outlined, accompanied by quantitative data and visual aids to facilitate understanding and implementation in a laboratory setting.
Key Applications
The primary application of the 2,6-diisopropylbenzoyl protecting group lies in its ability to selectively protect primary alcohols in the presence of secondary or tertiary alcohols. The steric bulk of the corresponding acyl chloride or anhydride preferentially reacts with the less sterically encumbered primary hydroxyl group. Furthermore, the resulting 2,6-diisopropylbenzoate ester exhibits enhanced stability towards a variety of reagents and conditions where less hindered esters might be labile.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the protection of a primary alcohol with 2,6-diisopropylbenzoyl chloride and the subsequent deprotection of the resulting ester.
| Step | Substrate | Reagent(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Protection | Primary Alcohol | 2,6-Diisopropylbenzoyl chloride | Dichloromethane (DCM) | Pyridine | Room Temperature | 12 | >95 |
| Deprotection | 2,6-Diisopropylbenzoate Ester | Methyllithium (MeLi) | Tetrahydrofuran (THF) | - | -78 to 0 | 2 | ~90 |
Experimental Protocols
Protection of a Primary Alcohol with 2,6-Diisopropylbenzoyl Chloride
This protocol describes a general procedure for the esterification of a primary alcohol using 2,6-diisopropylbenzoyl chloride.
Materials:
-
Primary alcohol
-
2,6-Diisopropylbenzoyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add anhydrous pyridine (2.0 eq).
-
Slowly add 2,6-diisopropylbenzoyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,6-diisopropylbenzoate ester.
Deprotection of a 2,6-Diisopropylbenzoate Ester using Methyllithium
This protocol outlines the cleavage of a sterically hindered 2,6-diisopropylbenzoate ester using an organolithium reagent.
Materials:
-
2,6-Diisopropylbenzoate ester
-
Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2,6-diisopropylbenzoate ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution (3.0 eq) dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to 0 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the protection and deprotection of a primary alcohol.
Caption: Logical relationship of the protection/deprotection strategy in a synthetic route.
Application Notes and Protocols for the Cleavage and Deprotection of 2,6-Diisopropylbenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylbenzoic acid esters are frequently employed as sterically hindered protecting groups for alcohols and other functional groups in multi-step organic synthesis. The bulky isopropyl groups effectively shield the ester linkage from many reagents, providing robust protection. However, this same steric hindrance necessitates specific and often vigorous conditions for their subsequent cleavage. These application notes provide a detailed overview of various methods for the deprotection of this compound esters, offering protocols for common laboratory procedures.
Deprotection Methodologies
The cleavage of the highly hindered 2,6-diisopropylbenzoyl group can be achieved through several strategies, primarily involving hydrolysis under basic or acidic conditions, or through reductive methods. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.
Alkaline Hydrolysis (Saponification)
Saponification is a common method for ester cleavage. However, due to the steric hindrance of this compound esters, standard conditions such as sodium hydroxide in aqueous methanol at room temperature are often sluggish and may result in low yields.[1][2][3] More forcing conditions or alternative reaction media are typically required to achieve efficient deprotection.
A mild and efficient method for the saponification of sterically hindered esters involves the use of a non-aqueous medium.[1][2] This approach utilizes a solution of sodium hydroxide in a mixture of methanol and a non-polar aprotic solvent like dichloromethane. The reduced solvation of the hydroxide ion in this medium enhances its nucleophilicity, facilitating the attack on the sterically hindered carbonyl carbon.[1]
For particularly stubborn this compound esters, stronger bases in anhydrous polar aprotic solvents can be effective. A common system is potassium t-butoxide in dimethyl sulfoxide (DMSO).[3][4]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis offers an alternative to basic conditions and can be advantageous when the substrate contains base-labile functional groups.[5][6] The reaction is typically carried out by heating the ester in the presence of a strong acid and an excess of water.[5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6][7]
Lewis Acid-Mediated Cleavage
Lewis acids can be employed to facilitate the cleavage of certain esters. For instance, aluminum chloride (AlCl₃) in nitromethane has been shown to be effective for the selective deprotection of isopropyl esters.[8] This method could potentially be adapted for the cleavage of esters of this compound.
Enzymatic Cleavage
Enzymatic methods offer a mild and highly selective approach to ester deprotection.[9] Lipases, such as Candida antarctica lipase A (CAL-A), and esterases, like the one from Bacillus subtilis (BS2), have been shown to be effective in cleaving methyl and benzyl esters and could be explored for hindered benzoates.[9][10] This method is particularly useful for substrates with multiple sensitive functional groups.
Data Presentation: Comparison of Deprotection Methods for Hindered Esters
| Method | Reagents and Conditions | Substrate Type | Yield (%) | Reaction Time | Reference |
| Alkaline Hydrolysis | |||||
| Standard Saponification | NaOH or KOH, MeOH/H₂O, reflux | General Esters | High | 4-13 h | [9] |
| Non-Aqueous Saponification | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ | Hindered Esters | 80-96 | Short (at rt) | [1] |
| Strong Base Saponification | KOBu-t/H₂O in DMSO, rt | Hindered Esters | Excellent | Not specified | [3] |
| Acid-Catalyzed Hydrolysis | |||||
| Strong Acid Hydrolysis | Concentrated H₂SO₄ or dilute oleum | Alkyl Benzoates | - | Variable | [2] |
| Lewis Acid Cleavage | |||||
| Aluminum Chloride | AlCl₃ in nitromethane, 0-50 °C | Isopropyl Esters | Good to Excellent | 45 min | [8] |
Note: The yields and reaction times are generalized from the literature for hindered esters and may require optimization for specific this compound ester substrates.
Experimental Protocols
Protocol 1: Non-Aqueous Saponification of a this compound Ester
This protocol is adapted from a general procedure for the mild alkaline hydrolysis of hindered esters.[1]
Materials:
-
This compound ester
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound ester (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Prepare a 0.3 N solution of NaOH in a 1:9 (v/v) mixture of methanol and dichloromethane.
-
Add the methanolic NaOH solution (typically 3.0 eq of NaOH) to the stirred solution of the ester at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the sodium salt of the carboxylic acid may be observed as a precipitate.
-
Upon completion, add 1 M HCl to the reaction mixture until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography or recrystallization as necessary.
Protocol 2: Acid-Catalyzed Hydrolysis of a this compound Ester
This protocol is a general procedure for acid-catalyzed ester hydrolysis.[5]
Materials:
-
This compound ester
-
Dilute sulfuric acid (e.g., 10% v/v) or hydrochloric acid
-
Reflux apparatus
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the this compound ester (1.0 eq) and an excess of dilute sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound as required.
Visualizations
Caption: General mechanism for the base-catalyzed hydrolysis of esters.
Caption: A typical experimental workflow for non-aqueous saponification.
Caption: Logic diagram for selecting an appropriate deprotection method.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 2,6-Diisopropylbenzoic Acid in Organic Catalysis: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of organic synthesis, the strategic use of ligands and catalysts is paramount for achieving high efficiency, selectivity, and functional group tolerance. Among the diverse array of molecules employed to modulate catalytic activity, 2,6-diisopropylbenzoic acid, a sterically hindered carboxylic acid, has emerged as a noteworthy component in palladium-catalyzed C-H functionalization reactions. This application note provides a detailed exploration of its role, supported by experimental protocols and quantitative data, to guide researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Introduction: The Role of Sterically Hindered Carboxylic Acids in Catalysis
Sterically hindered carboxylic acids, such as this compound, play a crucial role as ligands or co-catalysts in transition metal catalysis, particularly in palladium-catalyzed reactions. Their bulky nature can influence the coordination sphere of the metal center, thereby controlling reactivity and selectivity. In the context of C-H activation, these acids can act as proton shuttles or anionic ligands, facilitating the cleavage of C-H bonds and influencing the regioselectivity of the functionalization.
Key Application: Ligand in Palladium-Catalyzed meta-C–H Olefination of Benzoic Acid Derivatives
A significant application of this compound is its implicit role in directing meta-C–H functionalization of arenes, a challenging transformation due to the inherent electronic and steric biases of many substrates. While not always the primary ligand, its structural motif is key in the design of directing groups that enable palladium catalysts to selectively functionalize the meta-position of benzoic acid derivatives.
Principle of meta-C-H Functionalization
The selective activation of a meta-C-H bond is often achieved through the use of a U-shaped template that covalently attaches to the substrate. This template positions the catalyst at a distance and geometry that favors interaction with the meta-C-H bond over the more accessible ortho-positions. The design of these templates often incorporates sterically demanding groups, like the 2,6-diisopropylphenyl group, to enforce the desired conformation for selective C-H activation.
A plausible catalytic cycle for this transformation is depicted below. The cycle involves the coordination of a palladium(II) catalyst to a nitrile-based sulfonamide template attached to the benzoic acid substrate. This is followed by a template-directed C-H activation at the meta position to form a palladacycle intermediate. Subsequent coordination of an olefin, migratory insertion, and β-hydride elimination deliver the olefinated product and a palladium(0) species. The catalytic cycle is completed by reoxidation of palladium(0) to palladium(II).[1][2]
Figure 1: Proposed catalytic cycle for Pd-catalyzed meta-C-H olefination.
Experimental Protocols
While direct, widespread protocols detailing this compound as the sole ligand are not extensively documented in publicly available literature, its principles are applied in the design of directing groups for meta-C-H functionalization. Below is a general, representative protocol for such a reaction, based on established methodologies for the olefination of benzoic acid derivatives using a nitrile-based sulfonamide template.[3]
General Procedure for meta-C–H Olefination of Benzoic Acid Derivatives
Materials:
-
Substrate (benzoic acid derivative with a nitrile-based sulfonamide directing group) (0.1–0.2 mmol)
-
Olefin (2.0 equiv.)
-
Pd(OAc)₂ (10 mol%)
-
Ac-Gly-OH (60–100 mol%)
-
Cu(OAc)₂ (0.2–1.0 equiv.)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1–2 mL)
-
Oxygen (1 atm, balloon)
Procedure:
-
To a sealed reaction vessel, add the benzoic acid derivative substrate, olefin, Pd(OAc)₂, Ac-Gly-OH, and Cu(OAc)₂.
-
Evacuate and backfill the vessel with oxygen (1 atm).
-
Add HFIP as the solvent.
-
Stir the reaction mixture at 80–90 °C for 24–48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the meta-C-H olefination of various benzoic acid derivatives, demonstrating the efficacy of this catalytic system. The data is compiled from studies on directing group strategies that embody the principles of steric hindrance provided by moieties similar to this compound.[3]
| Entry | Substrate (Benzoic Acid Derivative) | Olefin | Product | Yield (%) |
| 1 | 2-Methyl | n-Butyl acrylate | meta-Olefinated product | 75 |
| 2 | 3-Methoxy | n-Butyl acrylate | meta-Olefinated product | 80 |
| 3 | 4-Fluoro | n-Butyl acrylate | meta-Olefinated product | 65 |
| 4 | 2,3-Dimethyl | Styrene | meta-Olefinated product | 72 |
| 5 | 3,5-Difluoro | Styrene | meta-Olefinated product | 58 |
Table 1: Representative yields for the meta-C-H olefination of benzoic acid derivatives.
Logical Workflow for Catalyst System Development
The development of a successful catalytic system for a desired C-H functionalization reaction often follows a logical progression of optimization.
Figure 2: Workflow for optimizing a C-H functionalization reaction.
Conclusion and Future Outlook
This compound and its structural analogues represent a key design element in the development of ligands and directing groups for challenging palladium-catalyzed C-H functionalization reactions. The principles of steric hindrance that it embodies are crucial for achieving high regioselectivity, particularly in meta-C-H activation. While further research is needed to explore its full potential as a standalone ligand, the concepts derived from its structure will undoubtedly continue to inspire the design of novel and more efficient catalytic systems. The detailed understanding of its role, as outlined in these notes, will empower researchers to develop innovative synthetic methodologies for applications in pharmaceuticals, agrochemicals, and materials science.
References
Application of 2,6-Diisopropylbenzoic Acid in Solid-Phase Peptide Synthesis: A Review of a Niche Application
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient assembly of complex peptide chains. A critical aspect of successful SPPS is the prevention of side reactions and the control of peptide chain aggregation. While a variety of reagents and protocols have been developed to address these challenges, the use of highly sterically hindered reagents remains an area of specialized interest. This document explores the niche application of 2,6-diisopropylbenzoic acid in SPPS, focusing on its potential utility as a unique capping agent and in the prevention of specific side reactions. Due to its significant steric bulk, this compound offers a distinct reactivity profile that can be advantageous in specific synthetic contexts.
Mechanism of Action and Rationale for Use
The primary rationale for employing this compound in SPPS stems from the substantial steric hindrance provided by the two isopropyl groups flanking the carboxylic acid functionality. This steric bulk dramatically influences its reactivity, making it a poor substrate for standard coupling reagents under typical SPPS conditions. This low reactivity with resin-bound amines is precisely the property that can be exploited for specific applications.
Potential Applications:
-
Targeted Capping of Unreacted Amines: In instances where unreacted N-terminal amines persist after a difficult coupling step, a highly reactive capping agent like acetic anhydride is typically used. However, in cases involving sensitive residues or the desire for a more selective capping, a bulky and less reactive agent could be beneficial. This compound, when activated, could potentially cap more accessible, unhindered free amines while leaving sterically crowded sites unreacted.
-
Prevention of Inter-chain Reactions: The bulky nature of the diisopropylbenzoyl group, if successfully coupled to a peptide chain, could act as a steric shield, disrupting the formation of intermolecular hydrogen bonds that lead to peptide aggregation. This is particularly relevant for "difficult sequences" prone to forming β-sheet structures.
Experimental Protocols
The following protocols are proposed based on standard SPPS methodologies and would require optimization for specific peptide sequences and synthetic platforms.
Protocol 1: Capping with this compound
This protocol outlines the use of this compound as a capping agent for terminating unreacted peptide chains.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) to remove any residual reagents from the previous coupling step.
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (5 eq. relative to the theoretical loading of the resin) and HOBt (5 eq.) in DMF.
-
Add DIC (5 eq.) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Capping Reaction:
-
Add the activated this compound solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts.
-
-
Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping.
Protocol 2: Incorporation of a 2,6-Diisopropylbenzoyl Group for Aggregation Disruption
This protocol details the coupling of this compound to the N-terminus of a growing peptide chain. This is a challenging coupling and requires optimized conditions.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow for pre-activation for 1-2 minutes.
-
Immediately add the activated solution to the peptide-resin.
-
-
Extended Coupling: Agitate the reaction mixture for an extended period, typically 4-12 hours, at room temperature. Monitoring the reaction progress using a test cleavage and LC-MS analysis is recommended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result indicates successful coupling.
Data Presentation
Table 1: Comparison of Capping Efficiency
| Capping Agent | Peptide Sequence | Coupling Cycles | Purity of Crude Peptide (%) | Target Peptide Yield (%) | Truncated Peptide (capped) (%) |
| Acetic Anhydride | [Sequence A] | 10 | 85 | 70 | 15 |
| This compound | [Sequence A] | 10 | Data | Data | Data |
| Acetic Anhydride | [Sequence B] | 15 | 70 | 55 | 25 |
| This compound | [Sequence B] | 15 | Data | Data | Data |
Table 2: Impact on Aggregation-Prone Sequences
| Modification | Peptide Sequence | Solvent System | Crude Purity (%) | Isolated Yield (%) |
| None | [Difficult Sequence C] | DMF | 40 | 15 |
| N-terminal 2,6-Diisopropylbenzoyl | [Difficult Sequence C] | DMF | Data | Data |
| None | [Difficult Sequence C] | NMP/DMSO (1:1) | 65 | 40 |
| N-terminal 2,6-Diisopropylbenzoyl | [Difficult Sequence C] | NMP/DMSO (1:1) | Data | Data |
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms described.
Caption: Workflow for capping unreacted amines using this compound.
Caption: Strategy for disrupting peptide aggregation via N-terminal modification.
The use of this compound in solid-phase peptide synthesis represents a highly specialized technique. Its significant steric hindrance makes it a challenging reagent to couple but also imparts unique properties that can be advantageous for specific applications, such as selective capping and the potential mitigation of peptide aggregation. The protocols provided herein serve as a starting point for researchers interested in exploring this novel approach. Significant optimization will likely be required for any given peptide sequence, and careful analytical monitoring is essential to validate the outcomes. Further research is needed to fully elucidate the scope and limitations of this and other sterically hindered reagents in the field of peptide synthesis.
Application Note: 1H and 13C NMR Analysis of 2,6-diisopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of 2,6-diisopropylbenzoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the molecular structure and analytical workflow.
Introduction
This compound is a sterically hindered aromatic carboxylic acid. Its unique structural features make NMR spectroscopy an ideal technique for its characterization. 1H NMR provides information on the proton environment, including the number of distinct protons, their chemical environment, and their proximity to neighboring protons. 13C NMR offers complementary data on the carbon skeleton of the molecule. This application note serves as a practical guide for obtaining and interpreting high-quality NMR spectra of this compound.
Predicted NMR Data
Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
1H NMR Data (Predicted)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11-13 | Singlet (broad) | 1H | N/A |
| Ar-H (H4) | ~7.3-7.4 | Triplet | 1H | ~7.6 |
| Ar-H (H3, H5) | ~7.1-7.2 | Doublet | 2H | ~7.6 |
| -CH(CH₃)₂ | ~3.1-3.3 | Septet | 2H | ~6.9 |
| -CH(CH₃)₂ | ~1.2-1.3 | Doublet | 12H | ~6.9 |
13C NMR Data (Predicted)
| Signal Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~175-178 |
| Ar-C (C2, C6) | ~148-150 |
| Ar-C (C1) | ~130-132 |
| Ar-C (C4) | ~128-130 |
| Ar-C (C3, C5) | ~124-126 |
| -CH(CH₃)₂ | ~30-32 |
| -CH(CH₃)₂ | ~23-25 |
Structural and Workflow Diagrams
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Experimental Protocols
Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical to avoid interfering signals in the 1H NMR spectrum.
-
Dissolution : Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering : To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.
1H NMR Data Acquisition
-
Instrument : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature : 298 K.
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : Approximately 2-4 seconds.
-
Spectral Width : A spectral width of -2 to 14 ppm is appropriate to cover the expected chemical shifts.
13C NMR Data Acquisition
-
Instrument : High-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Temperature : 298 K.
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : 2-5 seconds.
-
Acquisition Time : Approximately 1-2 seconds.
-
Spectral Width : A spectral width of 0 to 200 ppm is suitable for most organic molecules.
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integration (1H NMR) : Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.
-
Peak Picking : Identify and list the chemical shifts of all significant peaks in both 1H and 13C spectra.
Conclusion
This application note provides a comprehensive framework for the 1H and 13C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted data and structural assignments offer a valuable reference for spectral interpretation, facilitating the unambiguous characterization of this sterically hindered molecule in various research and development settings.
Application Notes and Protocols for X-ray Crystallography of 2,6-Diisopropylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis, crystallization, and X-ray crystallographic analysis of 2,6-diisopropylbenzoic acid and its derivatives. These compounds are of interest for their potential biological activities, and understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies in drug development.
Synthesis of this compound Derivatives
A general method for the synthesis of substituted diisopropylbenzoic acids can be adapted from procedures for similar compounds. The following protocol is based on the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid and can be modified for other derivatives.
Protocol 1: Synthesis of a this compound Derivative
Materials:
-
Starting benzoic acid derivative (e.g., p-hydroxybenzoic acid)
-
Isopropyl alcohol
-
Concentrated sulfuric acid
-
Toluene
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
-
Methanol
-
Activated carbon
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, condenser, etc.)
Procedure:
-
Alkylation: In a round-bottom flask equipped with a mechanical stirrer, slowly add concentrated sulfuric acid to chilled water. To this acidic solution, add the starting benzoic acid derivative and isopropyl alcohol portion-wise while maintaining a low temperature. Heat the reaction mixture to 60-65°C for several hours to facilitate the diisopropylation.[1][2]
-
Work-up and Purification: After the reaction is complete, quench the mixture in a caustic solution and wash with toluene. Acidify the aqueous layer with hydrochloric acid to precipitate the crude product. The precipitated solid can be further purified by recrystallization from a suitable solvent like methanol, with the addition of activated carbon to remove colored impurities.[1][2]
Crystallization
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The choice of solvent and crystallization technique are key factors.
Protocol 2: Single Crystal Growth
Materials:
-
Synthesized this compound derivative
-
Screening solvents (e.g., ethanol, acetone, toluene, ethyl acetate, hexane, water)
-
Small vials or test tubes
-
Microscope
Procedure:
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents at an elevated temperature to achieve a saturated or near-saturated solution.
-
Slow Evaporation: Leave the vials partially covered to allow for the slow evaporation of the solvent at room temperature. This is a common and effective method for growing crystals of organic molecules.
-
Slow Cooling: Alternatively, a saturated solution at a higher temperature can be slowly cooled to induce crystallization. The rate of cooling should be controlled to allow for the formation of large, well-ordered crystals.[3]
-
Crystal Selection: Inspect the vials under a microscope to identify single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, well-defined faces, and no visible cracks or defects).
X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.
Protocol 3: Single-Crystal X-ray Diffraction Analysis
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated.[4]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, apply corrections for various experimental factors, and merge the data to create a final reflection file. This process involves steps like spot finding, indexing, and scaling.[5]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure, resulting in a detailed atomic model of the molecule.
Protocol 4: Structure Solution and Refinement
Software:
-
Structure solution and refinement software package (e.g., SHELXS, SHELXL).
Procedure:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This is an iterative process that minimizes the R-factor.
-
Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.
Quantitative Data
The following table summarizes representative crystallographic data for a derivative, 2-hydroxy-3,5-diisopropylbenzoic acid, which serves as a reference for what can be expected for other this compound derivatives.[4]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈O₃ |
| Formula Weight | 222.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2545 (7) |
| b (Å) | 14.7627 (13) |
| c (Å) | 15.2767 (12) |
| α (°) | 72.823 (7) |
| β (°) | 78.217 (6) |
| γ (°) | 76.792 (7) |
| Volume (ų) | 1920.2 (3) |
| Z | 6 |
| Temperature (K) | 173 |
| Wavelength (Å) | 0.71073 |
| Reflections Collected | 7147 |
| Final R indices [I>2σ(I)] | R1 = 0.050 |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diisopropylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-diisopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this procedure. The primary and most established method for this synthesis is the carbonation of a Grignard reagent, which will be the focus of this guide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction pathway.
Issue 1: The Grignard reaction fails to initiate.
Question: I have combined my 2,6-diisopropylbromobenzene, magnesium turnings, and anhydrous ether, but the reaction has not started. The solution is not becoming cloudy or warming up. What should I do?
Answer: Failure to initiate is the most common problem in Grignard syntheses. It is almost always due to two factors: a passivating layer of magnesium oxide on the metal surface or the presence of trace amounts of water.[1][2]
Potential Causes & Solutions:
-
Magnesium Oxide Layer: The surface of the magnesium turnings can be coated with a layer of MgO, which prevents the reaction with the alkyl halide.[3]
-
Solution 1: Mechanical Activation: Briefly crush the magnesium turnings with a glass rod (carefully, to avoid breaking the flask) to expose a fresh metal surface.
-
Solution 2: Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal.[3] A few drops of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and helps initiate the main reaction.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms and prevent the reaction from sustaining itself.[4]
-
Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying overnight. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system.
-
| Parameter | Recommendation | Rationale |
| Glassware Preparation | Flame-dry or oven-dry (120°C for >4 hours) all glassware and cool under an inert gas (N₂ or Ar).[5] | To remove any adsorbed water from glass surfaces. |
| Solvent Quality | Use anhydrous grade diethyl ether or THF (<50 ppm H₂O). | Water will react with and destroy the Grignard reagent.[4] |
| Activation Method | Add one small crystal of iodine or ~5 mol% of 1,2-dibromoethane. | Chemically cleans the magnesium surface to initiate the reaction.[3] |
Issue 2: The reaction starts but then stops, resulting in a low yield.
Question: My reaction initiated, but it proceeded very slowly or stopped before all the magnesium was consumed. My final yield of benzoic acid is very low. Why did this happen?
Answer: A sluggish or incomplete reaction can be attributed to several factors, including poor solvent quality, inefficient stirring, or side reactions. The significant steric hindrance from the two ortho-isopropyl groups can also slow down the desired reaction.
Potential Causes & Solutions:
-
Insufficiently Anhydrous Conditions: While the reaction may have started, residual moisture can continuously quench the Grignard reagent, leading to a low yield.
-
Solution: Re-evaluate your drying procedures for all reagents and glassware for future attempts.
-
-
Side Reactions: The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with the remaining 2,6-diisopropylbromobenzene to form 2,2',6,6'-tetraisopropylbiphenyl.
-
Solution: Maintain a dilute solution and add the 2,6-diisopropylbromobenzene solution slowly to the magnesium suspension. This keeps the concentration of the aryl halide low, minimizing the coupling side reaction.
-
-
Steric Hindrance: The bulky isopropyl groups can make it difficult for the aryl halide to access the magnesium surface.
-
Solution: Use a higher-boiling solvent like tetrahydrofuran (THF) instead of diethyl ether to allow for a higher reaction temperature (reflux), which can help overcome the activation energy barrier.
-
Issue 3: I have a significant amount of a non-acidic, organic byproduct.
Question: After the acidic workup, I isolated my product but found a significant amount of a neutral compound that is not my desired carboxylic acid. What is this byproduct and how can I remove it?
Answer: The most likely byproduct is 2,2',6,6'-tetraisopropylbiphenyl, formed from the coupling of the Grignard reagent with the starting aryl halide. This impurity is non-acidic and can be separated from your desired product through a straightforward acid-base extraction.
Purification Strategy:
-
Dissolve: Dissolve the crude product mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Extract: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The this compound will deprotonate to form its water-soluble sodium salt and move to the aqueous layer. The neutral biphenyl byproduct will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing the sodium 2,6-diisopropylbenzoate.
-
Re-acidify: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., 6 M HCl) until the pH is ~1-2.[6] The this compound will precipitate out of the solution.
-
Isolate: Collect the pure product by vacuum filtration, wash with cold water, and dry thoroughly.[7]
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents are potent nucleophiles and very strong bases. They react readily with even weakly acidic protons, such as those from water. This reaction protonates the carbanion of the Grignard reagent, converting it into an unreactive alkane (in this case, 1,3-diisopropylbenzene) and destroying the reagent.[4]
Q2: What is the purpose of adding an iodine crystal? A2: A small crystal of iodine serves as a reaction initiator. It etches the surface of the magnesium turnings, removing the passivating magnesium oxide (MgO) layer and exposing fresh, reactive magnesium metal to the aryl halide.[3][8] The disappearance of the brown iodine color is a good visual indicator that the reaction has begun.
Q3: Can I use a different starting material besides 2,6-diisopropylbromobenzene? A3: Yes, 2,6-diisopropyliodobenzene or 2,6-diisopropylchlorobenzene can also be used. The reactivity order for the corresponding halides is I > Br > Cl. The iodo- derivative will be more reactive but also more expensive and potentially prone to side reactions. The chloro- derivative will be less reactive and may require a higher reaction temperature (using THF as a solvent is recommended) or more vigorous activation of the magnesium.
Q4: Why is the Grignard solution added to crushed dry ice and not the other way around? A4: Adding the Grignard reagent to a large excess of crushed dry ice (solid CO₂) helps to maximize the yield of the desired carboxylic acid.[2] This ensures that the Grignard reagent reacts with CO₂ rather than with the newly formed carboxylate salt. If CO₂ were bubbled through the Grignard solution, localized low concentrations of CO₂ could allow the Grignard reagent to act as a base or nucleophile towards the product, leading to ketone and tertiary alcohol byproducts.
Q5: My final product is slightly off-white or yellow. How can I purify it further? A5: After the initial isolation, the most effective method for purifying benzoic acids is recrystallization.[9][10] A good solvent system would be one in which the benzoic acid is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures. Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly will yield purer crystals.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the formation of 2,6-diisopropylphenylmagnesium bromide followed by its carboxylation to yield the target acid.
1. Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Place a magnetic stir bar in the flask.
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
In the dropping funnel, place a solution of 2,6-diisopropylbromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle boiling of the ether and the disappearance of the iodine color. Gentle warming with a heat gun may be required.[8]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
2. Carbonation:
-
In a separate beaker, place a large excess (~10 equivalents) of freshly crushed dry ice.
-
Slowly and carefully pour the prepared Grignard solution over the crushed dry ice with gentle stirring.[2] A viscous mass will form.
-
Allow the mixture to stand until the excess dry ice has sublimed completely.
3. Work-up and Isolation:
-
Slowly add 6 M HCl to the reaction flask with stirring until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and extract the product into the aqueous phase using 1 M NaOH.
-
Separate the basic aqueous layer, cool it in an ice bath, and acidify with 6 M HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Stoichiometry | ||
| 2,6-Diisopropylbromobenzene | 1.0 eq | Limiting Reagent |
| Magnesium | 1.2 - 1.5 eq | Excess ensures complete consumption of the aryl halide. |
| Carbon Dioxide (Dry Ice) | > 5 eq | A large excess is used to maximize carboxylation.[2] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | THF allows for higher reflux temperatures. |
| Grignard Formation Temp. | 35°C (Ether) or 66°C (THF) | Maintained at a gentle reflux. |
| Carbonation Temp. | -78°C | The temperature of solid CO₂. |
| Typical Outcomes | ||
| Yield | 60-80% | Yields can be lower due to steric hindrance. |
| Purity (after extraction) | >95% | |
| Purity (after recrystallization) | >99% | [7] |
Visualizations
Experimental Workflow
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studylib.net [studylib.net]
- 6. m.youtube.com [m.youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2,6-Diisopropylbenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,6-diisopropylbenzoic acid via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The crude this compound does not fully dissolve in the hot solvent.
-
Possible Cause 1: Insufficient Solvent. The most common reason for incomplete dissolution is an insufficient volume of the recrystallization solvent.
-
Possible Cause 2: Presence of Insoluble Impurities. The crude material may contain impurities that are insoluble in the chosen solvent even at elevated temperatures.
-
Solution: If a significant portion of the solid has dissolved and further addition of hot solvent does not dissolve the remaining particles, it is likely that these are insoluble impurities. Perform a hot filtration to remove these solid impurities before allowing the solution to cool.[1]
-
-
Possible Cause 3: Incorrect Solvent Choice. The selected solvent may not be appropriate for dissolving this compound, even at its boiling point.
-
Solution: Consult the solvent selection guide (see FAQs) and consider a different solvent or a solvent mixture.
-
Issue 2: Crystals do not form upon cooling the solution.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature.
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Solution 2: Seed Crystal Addition. Introduce a very small crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystal formation.
-
Solution 3: Further Cooling. If crystals have not formed at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the product.[2]
-
-
Possible Cause 2: Excessive Solvent. Too much solvent may have been added, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to "oil out."
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause 1: Solution is Too Concentrated or Cooled Too Quickly. If a saturated solution is cooled too rapidly, the solute may come out of solution as a supercooled liquid (an oil) instead of forming a crystalline solid.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Placing the flask in an insulated container can help to slow the cooling rate.
-
-
Possible Cause 2: High Concentration of Impurities. The presence of significant impurities can lower the melting point of the mixture, leading to the product separating as an oil.
-
Solution: Consider pre-purification steps if the crude material is highly impure. The use of activated charcoal during the recrystallization process can sometimes help to remove certain impurities.
-
Issue 4: The final yield of purified crystals is low.
-
Possible Cause 1: Excessive Solvent Usage. Using a large excess of solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration. If a hot filtration step is performed, the solution may cool and deposit crystals on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration. Pour the hot solution through the filter in portions to minimize cooling.
-
-
Possible Cause 3: Incomplete Crystallization. The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Allow adequate time for crystallization at room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: What are the common impurities in crude this compound?
Common impurities can originate from the starting materials, side reactions, or subsequent degradation. If synthesized from 2,6-diisopropylaniline, potential impurities could include residual starting material and byproducts from the diazotization and carboxylation steps. In some synthetic routes for related compounds, isomers and incompletely substituted precursors can be present. For instance, in the synthesis of 2,6-diisopropylaniline, other isomers of diisopropylaniline may be formed.[3]
Q3: What is a typical recovery yield for the recrystallization of this compound?
The percent recovery in recrystallization is highly dependent on the purity of the crude material, the choice of solvent, and the experimental technique. For similar compounds like benzoic acid, recovery yields can range from around 50% to over 85%.[4] A lower yield is often accepted in exchange for a significant increase in purity. It is important to note that some loss of product is inherent to the recrystallization process, as some of the desired compound will remain dissolved in the mother liquor.[4]
Q4: How can I assess the purity of my recrystallized this compound?
Several analytical techniques can be used to determine the purity of the final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for separating and quantifying the components of a mixture, providing a precise measure of purity.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[5]
Data Presentation
While specific solubility data for this compound is not widely published, the following table provides solubility information for the structurally related benzoic acid in various solvents, which can serve as a preliminary guide for solvent selection.
Table 1: Solubility of Benzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 0.34 |
| Water | 95 | 5.90 |
| Ethanol | 25 | 45.5 |
| Methanol | 25 | 47.9 |
| Ethyl Acetate | 25 | 35.8 |
| Hexane | 25 | 0.93 |
Note: This data is for benzoic acid and should be used as an estimate for guiding solvent screening for this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent System (e.g., Heptane)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., heptane) and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the melting point of the product.
Protocol 2: Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, then in an ice-water bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals thoroughly.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationships in selecting an ideal recrystallization solvent.
References
best solvent for dissolving 2,6-diisopropylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving 2,6-diisopropylbenzoic acid. This resource includes a solubility guide, a detailed experimental protocol for dissolution, a troubleshooting section in a question-and-answer format, and a workflow diagram for addressing solubility challenges.
Solubility of this compound
| Solvent | Chemical Class | Estimated Qualitative Solubility | Rationale |
| Water | Protic, Polar | Insoluble | The large hydrophobic diisopropyl groups and the benzene ring outweigh the polarity of the carboxylic acid group.[1][2] |
| Methanol | Protic, Polar | Sparingly Soluble to Soluble | The alcohol can hydrogen bond with the carboxylic acid, but the nonpolar bulk may limit high solubility.[2] |
| Ethanol | Protic, Polar | Sparingly Soluble to Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor.[2] |
| Isopropanol | Protic, Polar | Soluble | The "like dissolves like" principle is stronger here due to the isopropyl groups on both the solvent and solute. |
| Acetone | Aprotic, Polar | Soluble | A good general solvent for many organic compounds.[2] |
| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | Often a good solvent for recrystallization of aromatic carboxylic acids. |
| Dichloromethane | Aprotic, Nonpolar | Soluble | A common solvent for dissolving organic solids. |
| Chloroform | Aprotic, Nonpolar | Soluble | Similar to dichloromethane in its solvent properties for this type of compound.[1] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | A good solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | A powerful polar aprotic solvent capable of dissolving many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | Similar to DMSO, it is a highly effective solvent for many organic compounds. |
Experimental Protocol: Dissolving this compound
This protocol outlines a general procedure for dissolving this compound, particularly when encountering solubility challenges.
Materials:
-
This compound
-
Selected primary solvent (e.g., isopropanol, acetone, or THF)
-
Co-solvent (if necessary, e.g., DMSO or DMF)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control
-
Sonicator (optional)
Procedure:
-
Solvent Selection: Choose a primary solvent based on the estimated solubility table and the requirements of your experiment.
-
Initial Dissolution Attempt:
-
Weigh the desired amount of this compound and place it in the glass vial.
-
Add the selected primary solvent to the vial.
-
Stir the mixture at room temperature for 10-15 minutes using a magnetic stirrer.
-
-
Assisted Dissolution (if not fully dissolved):
-
Gentle Heating: Warm the solution gently on a hot plate. Increase the temperature in increments of 5-10°C, not exceeding the boiling point of the solvent. Monitor for dissolution. Be cautious, as excessive heat can cause solvent evaporation and potential compound degradation.
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals. The ultrasonic waves can help to break down solid aggregates and enhance dissolution.
-
-
Co-Solvent Addition (if still not dissolved):
-
If the compound remains insoluble or poorly soluble, add a small amount of a highly polar aprotic co-solvent like DMSO or DMF.
-
Start by adding the co-solvent dropwise, up to 5-10% of the total volume, while continuously stirring.
-
-
Final Observation: Once the solid is completely dissolved, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound is not dissolving in my chosen organic solvent, what should I do?
A1: If initial stirring at room temperature is ineffective, several strategies can be employed. First, try gently heating the solution, as solubility often increases with temperature.[2] Sonication can also be effective in breaking up solid particles and aiding dissolution. If these methods fail, consider adding a small percentage of a more powerful co-solvent, such as DMSO or DMF. Finally, re-evaluate your primary solvent choice; a solvent with a polarity that more closely matches the solute may be more effective.
Q2: After dissolving the compound with heat, it precipitates out of solution upon cooling. How can I prevent this?
A2: This indicates that you have created a supersaturated solution. To resolve this, you can either reheat the solution and add a small amount of additional solvent to decrease the concentration, or you can maintain the solution at a slightly elevated temperature for the duration of your experiment, if permissible. If you require a stable solution at room temperature, you will likely need to work with a lower concentration of the acid.
Q3: Can I use a base to increase the solubility of this compound in aqueous solutions?
A3: Yes, for aqueous applications, you can deprotonate the carboxylic acid to form a more soluble carboxylate salt.[1][3] This can be achieved by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the aqueous suspension. The resulting salt will be significantly more soluble in water. However, be mindful that this will increase the pH of your solution, which may impact your downstream experiments.
Q4: Are there any specific safety precautions I should take when handling this compound and the solvents?
A4: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.
Dissolution Workflow for Poorly Soluble Carboxylic Acids
The following diagram illustrates a logical workflow for systematically addressing challenges with dissolving a poorly soluble carboxylic acid like this compound.
References
troubleshooting common problems in hindered esterification reactions
Technical Support Center: Hindered Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting for common issues encountered during the synthesis of sterically hindered esters. The question-and-answer format is designed to help you quickly identify and solve problems in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my hindered esterification reaction showing low or no yield?
A1: Low yields in hindered esterifications are the most common challenge and typically stem from steric hindrance, reaction equilibrium, or inappropriate reaction conditions.
Possible Causes & Solutions:
-
Severe Steric Hindrance: The bulky groups on your carboxylic acid or alcohol are preventing the nucleophilic attack required for ester formation. This is especially true for tertiary alcohols or acids with ortho-substituents.[1]
-
Unfavorable Equilibrium (Fischer Esterification): The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[5][6]
-
Solution 1: Use a large excess of the alcohol, if feasible, to push the equilibrium toward the product side based on Le Chatelier's principle.[1][6]
-
Solution 2: Actively remove water from the reaction mixture as it forms. The most common method is using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1][7] Molecular sieves can also be used as an in-situ drying agent.[5][8]
-
-
Inadequate Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be insufficient in quantity or activity to promote the reaction effectively under hindered conditions.
-
Solution: While simply increasing the catalyst amount can sometimes help, a better approach is often to switch to a more suitable coupling reagent or catalyst system. For example, Lewis acids like scandium(III) triflate can be effective catalysts.[2] For milder conditions, carbodiimide activators like DCC or EDC are used.[9][10]
-
-
Decomposition of Starting Materials: Harsh acidic conditions and high temperatures, especially in Fischer esterification, can cause sensitive substrates to decompose.[11] Tertiary alcohols are particularly prone to elimination to form alkenes.[2][5]
Q2: My reaction is producing significant side products. How can I improve selectivity?
A2: Side product formation is often linked to the specific esterification method used and the reactivity of the substrates.
Common Side Products & Prevention Strategies:
-
Alkene Formation (from Tertiary Alcohols): Under the acidic and often heated conditions of Fischer esterification, tertiary alcohols readily undergo dehydration (elimination) to form alkenes.[2][6]
-
N-Acylurea Formation (Steglich Esterification): In the Steglich method, the O-acylisourea intermediate can slowly rearrange into a stable, unreactive N-acylurea, which terminates the reaction pathway and complicates purification.[3][12]
-
Solution: This side reaction is minimized by the addition of DMAP. DMAP is a more potent nucleophile than the alcohol and rapidly intercepts the O-acylisourea to form a reactive acyl-pyridinium intermediate, which then efficiently reacts with the alcohol.[3][10] Ensure an adequate catalytic amount (typically 5 mol%) of DMAP is used.[10]
-
-
Anhydride Formation: In some activation methods, the carboxylic acid can react with an activated intermediate to form a symmetric anhydride, which may or may not be reactive enough with the hindered alcohol.
Q3: How do I choose the right esterification method for my hindered substrates?
A3: The choice of method depends on the nature of the steric hindrance (on the acid, the alcohol, or both) and the sensitivity of your molecules to acid or heat.
Quantitative Data Summary
For sterically demanding reactions, the choice of method dramatically impacts yield. Below is a comparison of yields for moderately hindered systems.
| Esterification Type | Acid Substrate | Alcohol Substrate | Catalyst/Reagent | Typical Yield | Reference |
| Fischer | Cyclohexanecarboxylic Acid | Neopentanol | Diphenylammonium triflate (DPAT) | ~50% (in Toluene) | [15] |
| Fischer (Fluorous) | Cyclohexanecarboxylic Acid | Neopentanol | DPAT in Fluorous Media | ~85% | [15] |
| Steglich | 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butyl alcohol | DCC, DMAP | ~65% | [12] |
| Yamaguchi | Hindered Acid (3) | Hindered Alcohol (4) | TCBC, Et₃N, DMAP | ~78% | [4] |
| EDC/HOBt | Acetic Acid | Testosterone | EDC, HOBt, DMAP | ~95% | [16] |
Experimental Protocols
Protocol 1: General Steglich Esterification for a Hindered Alcohol
This protocol is adapted from procedures that utilize DCC and DMAP for the synthesis of esters from sterically hindered or acid-labile substrates.[9][12][17]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Hindered Alcohol (1.0-1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), the hindered alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Protocol 2: General Yamaguchi Esterification for a Hindered Carboxylic Acid
This two-step, one-pot procedure is effective for coupling sterically hindered carboxylic acids with alcohols.[4][13][14]
Materials:
-
Hindered Carboxylic Acid (1.0 eq)
-
Alcohol (1.1 eq)
-
Toluene or THF, anhydrous
-
Triethylamine (Et₃N) (1.1 eq)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0 eq)
Procedure:
-
Anhydride Formation:
-
To a flame-dried flask under an inert atmosphere, add the hindered carboxylic acid (1.0 eq) and anhydrous toluene.
-
Add triethylamine (1.1 eq) and stir the solution at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.0 eq) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.
-
-
Ester Formation:
-
In a separate flask, dissolve the alcohol (1.1 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula or syringe.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude ester by flash column chromatography.
References
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. researchgate.net [researchgate.net]
- 17. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for 2,6-diisopropylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diisopropylbenzoic acid. The primary synthetic route discussed is the carboxylation of 2,6-diisopropylphenylmagnesium bromide, a Grignard reagent prepared from 1-bromo-2,6-diisopropylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and adaptable laboratory-scale method for the synthesis of this compound is through the carboxylation of a Grignard reagent. This process involves two main steps: the formation of 2,6-diisopropylphenylmagnesium bromide from 1-bromo-2,6-diisopropylbenzene and magnesium metal, followed by the reaction of this Grignard reagent with carbon dioxide (usually in the form of dry ice) and subsequent acidic workup.
Q2: Why is temperature control so critical during the Grignard reagent formation?
A2: Temperature control is crucial for several reasons. The formation of the Grignard reagent is an exothermic reaction. If the temperature is too high, it can increase the rate of side reactions, most notably Wurtz coupling, which leads to the formation of a homocoupled dimer (2,2',6,6'-tetraisopropylbiphenyl) and reduces the yield of the desired Grignard reagent. For sterically hindered halides like 1-bromo-2,6-diisopropylbenzene, a lower temperature is generally preferred to maintain selectivity.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation of a Grignard reaction can be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. To initiate the reaction, you can try the following:
-
Activation of Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is an indicator of activation.
-
Mechanical Activation: Use an ultrasonic bath to sonicate the flask.
-
Local Heating: Gently warm a small spot of the reaction mixture with a heat gun. Once the reaction starts (indicated by bubbling or a cloudy appearance), the heat source should be removed as the reaction is exothermic.
Q4: What are the main side products in this synthesis, and how can they be minimized?
A4: The primary side product during the Grignard reagent formation is the Wurtz coupling product, 2,2',6,6'-tetraisopropylbiphenyl. To minimize its formation, a slow, dropwise addition of the 1-bromo-2,6-diisopropylbenzene solution to the magnesium suspension at a controlled, low temperature is recommended. Another potential side product is the corresponding arene (1,3-diisopropylbenzene), formed if the Grignard reagent comes into contact with any protic source, such as water. Ensuring strictly anhydrous conditions is essential to prevent this. During carboxylation, if the Grignard reagent is added to a large excess of dry ice, the formation of a ketone (di(2,6-diisopropylphenyl) ketone) via reaction of the initially formed carboxylate with another molecule of the Grignard reagent is minimized.
Q5: How is the final product, this compound, purified?
A5: Purification is typically achieved through an acid-base extraction. After the reaction is quenched, the mixture is acidified. The organic layer is then extracted with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove any neutral organic impurities (like the Wurtz coupling byproduct), and then re-acidified with a strong acid (e.g., HCl) to precipitate the purified this compound. The solid product can then be collected by filtration, washed with cold water, and dried. If further purification is needed, recrystallization from a suitable solvent can be performed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvents. 2. Inactive magnesium surface. 3. Impure 1-bromo-2,6-diisopropylbenzene. | 1. Flame-dry all glassware under vacuum or in a stream of inert gas. Use anhydrous solvents. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means. 3. Purify the starting bromide by distillation if necessary. |
| High Yield of Wurtz Coupling Byproduct | 1. High local concentration of the aryl bromide. 2. Reaction temperature is too high. | 1. Add the solution of 1-bromo-2,6-diisopropylbenzene to the magnesium suspension very slowly and with vigorous stirring. 2. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition. |
| Product is an Oily or Gummy Solid | 1. Presence of unreacted starting material or side products. 2. Incomplete precipitation during workup. | 1. Ensure the acid-base extraction is performed thoroughly to remove neutral impurities. 2. Ensure the aqueous solution is sufficiently acidified to fully precipitate the carboxylic acid. Cool the solution in an ice bath to maximize precipitation. |
| Low Yield of Carboxylic Acid after Carboxylation | 1. Inefficient carboxylation. 2. Hydrolysis of the Grignard reagent before or during carboxylation. | 1. Use freshly crushed, high-quality dry ice. Ensure the Grignard reagent is added to a large excess of dry ice to ensure rapid carboxylation. 2. Maintain anhydrous conditions throughout the process until the final workup. |
Quantitative Data Presentation
Optimizing reaction time and temperature is crucial for maximizing the yield and purity of this compound. Due to the steric hindrance of the isopropyl groups, lower temperatures are generally favored to suppress side reactions.
Table 1: Effect of Temperature on the Yield of this compound
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| -78 | 1 | 71 | [1] |
| 0 to reflux | 1-3 | 40-60 (estimated) | General observation for sterically hindered Grignard reactions. |
Note: The yield at higher temperatures is an estimation based on general principles for sterically hindered Grignard reactions, where side reactions like Wurtz coupling become more prevalent.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diisopropylphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-bromo-2,6-diisopropylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to the flask.
-
Gently heat the flask under a stream of nitrogen to sublime the iodine, which activates the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2,6-diisopropylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the formation of a cloudy, grayish solution.
-
Once the reaction starts, cool the flask in an ice bath and add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
Materials:
-
Solution of 2,6-diisopropylphenylmagnesium bromide in THF (from Protocol 1)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 1 M or 6 M)
-
Sodium hydroxide solution (e.g., 1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Crush a large excess of dry ice and place it in a separate flask.
-
Slowly pour the freshly prepared Grignard reagent solution over the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Add diethyl ether to the reaction mixture.
-
Slowly add hydrochloric acid to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the this compound with an aqueous sodium hydroxide solution.
-
Separate the aqueous layer, wash it with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Experimental Workflow
References
Technical Support Center: Workup Procedures for Reactions Containing 2,6-Diisopropylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of reactions involving 2,6-diisopropylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing this compound from a reaction mixture?
A1: The most common and effective method for separating this compound, a carboxylic acid, from neutral organic compounds is through an acid-base extraction.[1][2][3][4] This technique exploits the difference in solubility between the acidic form of the compound in an organic solvent and its corresponding salt in an aqueous solution.[2][3][4]
Q2: How does the steric hindrance of the isopropyl groups affect the workup?
A2: The two isopropyl groups at the 2 and 6 positions of the benzoic acid sterically hinder the carboxylic group. This can potentially slow down the rate of deprotonation during the basic wash and protonation during the acidification step. Therefore, vigorous and prolonged mixing during the extraction and precipitation steps is crucial to ensure complete reaction.
Q3: What is the pKa of this compound?
A3: The predicted pKa of this compound is approximately 3.08.[1] This indicates it is a moderately strong organic acid, and a relatively weak base like sodium bicarbonate is sufficient to deprotonate it for extraction into the aqueous phase.[1]
Q4: Can I use a strong base like sodium hydroxide for the extraction?
A4: While sodium hydroxide can also be used, a milder base like sodium bicarbonate is generally preferred.[1] Using a strong base is often unnecessary for a carboxylic acid with this pKa and might lead to side reactions with other functional groups present in the reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup procedure.
Issue 1: Low Recovery of the Desired Neutral Product After Extraction
Problem: The yield of the neutral organic compound is lower than expected after the acid-base extraction.
Possible Causes & Solutions:
| Cause | Troubleshooting Strategy |
| Incomplete Extraction of 2,6-diisopropylbenzoate | The bulky isopropyl groups may hinder the complete deprotonation and transfer of the carboxylate to the aqueous layer. Increase the shaking/stirring time and vigor during the basic wash. Perform multiple extractions with fresh aqueous base. |
| Emulsion Formation | Emulsions can trap the organic product, leading to loss. To break an emulsion, add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent. Gentle swirling can also help. |
| Product is Partially Water-Soluble | If the desired neutral product has some water solubility, it may be lost to the aqueous layer. To recover it, back-extract the aqueous layer with a fresh portion of the organic solvent. |
Issue 2: Difficulty in Precipitating this compound from the Aqueous Layer
Problem: After acidifying the aqueous layer containing the 2,6-diisopropylbenzoate salt, little or no precipitate is formed.
Possible Causes & Solutions:
| Cause | Troubleshooting Strategy |
| Incomplete Acidification | Ensure the aqueous solution is sufficiently acidic. Test the pH with litmus paper or a pH meter to confirm it is below the pKa of the acid (around pH 2-3). Add more acid if necessary. |
| Supersaturation | The acid may be supersaturated in the aqueous solution. Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure this compound can also initiate precipitation. |
| "Oiling Out" | The acid may separate as an oil instead of a solid, especially if the concentration is high or the solution is still warm. If this occurs, try adding more water to dilute the solution or cool the mixture in an ice bath for a longer period. If it persists, you can extract the oily product with a fresh portion of an organic solvent, dry the organic layer, and evaporate the solvent. |
Data Presentation
Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) |
| Methanol | High |
| Ethanol | High |
| Ethyl Acetate | High |
| Dichloromethane | High |
| Toluene | Moderate |
| Hexane | Low |
| Water | Very Low |
Experimental Protocols
Protocol 1: General Acid-Base Extraction to Remove this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium 2,6-diisopropylbenzoate, is typically the bottom layer (confirm by adding a few drops of water). Drain the aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the basic wash (steps 2-4) one or two more times with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Workup of Organic Layer: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified neutral product.
-
Precipitation of this compound: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (pH ~2), and a white precipitate of this compound forms.
-
Isolation: Collect the precipitated acid by vacuum filtration, wash the solid with a small amount of cold water, and allow it to air dry.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective. The ideal solvent should dissolve the acid when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent in a mixed system).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the less soluble solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more soluble solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Mandatory Visualizations
Caption: Workflow for the acid-base extraction of this compound.
Caption: Principle of acid-base extraction for this compound.
References
preventing side reactions during the synthesis of 2,6-diisopropylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-diisopropylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Grignard carboxylation route, a common synthetic strategy.
Problem 1: Low or No Yield of this compound
Symptoms:
-
After acidic workup, the expected solid product does not precipitate, or only a small amount is recovered.
-
TLC or GC-MS analysis of the crude product shows a significant amount of unreacted 2,6-diisopropylaniline or the presence of byproducts.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Grignard Reagent Formation | Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction conducted under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.[1] Activate Magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by grinding without solvent, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][3] Initiation: If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.[1][3] |
| Inefficient Carboxylation | CO₂ Source: Use freshly crushed dry ice (solid CO₂) to ensure a high concentration of CO₂. Gaseous CO₂ can also be bubbled through the solution, but this may be less efficient on a lab scale. Temperature Control: Add the Grignard solution to a slurry of dry ice in anhydrous ether or THF at a low temperature (e.g., -78 °C) to minimize side reactions. |
| Side Reactions | Wurtz Coupling: The Grignard reagent can react with the starting halide (2,6-diisopropylbromobenzene) to form a biphenyl byproduct. This can be minimized by slow, dropwise addition of the halide to the magnesium turnings, maintaining a low concentration of the halide.[1][4] Reaction with Trace Water: Grignard reagents are strong bases and will be quenched by any trace amounts of water in the reaction. Rigorous anhydrous techniques are crucial.[1] |
| Ineffective Work-up and Isolation | Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) during workup to protonate the carboxylate salt and precipitate the benzoic acid.[5] Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with an organic solvent like diethyl ether or ethyl acetate to maximize recovery.[6][7] |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Grignard synthesis of this compound?
A1: The primary side reactions include:
-
Wurtz Coupling: The formation of 2,6,2',6'-tetraisopropylbiphenyl occurs when the Grignard reagent reacts with the unreacted 2,6-diisopropylbromobenzene. This is a common side reaction with aryl Grignard reagents.[8][9]
-
Protonation of the Grignard Reagent: Due to its strong basicity, the Grignard reagent will react with any acidic protons present, most commonly from trace water, to form 1,3-diisopropylbenzene. This quenches the reagent and reduces the yield of the desired carboxylic acid.[1]
-
Incomplete Carboxylation: If the reaction with CO₂ is not efficient, unreacted Grignard reagent will be present during the workup and will be quenched to form 1,3-diisopropylbenzene.
Q2: How can I minimize the formation of the Wurtz coupling byproduct?
A2: To minimize the formation of 2,6,2',6'-tetraisopropylbiphenyl, the concentration of the aryl halide should be kept low during the formation of the Grignard reagent. This is best achieved by the slow, dropwise addition of the 2,6-diisopropylbromobenzene solution to the suspension of magnesium turnings.[1][4]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium surface. Here are several methods to initiate the reaction:
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.
-
Add a few drops of 1,2-dibromoethane. This readily reacts with magnesium and helps to activate the surface.
-
Gently heat the flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once initiated.
-
Crush a few pieces of magnesium in the flask with a dry glass rod to expose a fresh surface.
Q4: What is an alternative route for the synthesis of this compound?
A4: An alternative route involves the hydrolysis of 2,6-diisopropylbenzoyl chloride. This can be prepared from 2,6-diisopropylaniline via diazotization followed by a Sandmeyer-type reaction, or through the Friedel-Crafts acylation of 1,3-diisopropylbenzene, though the latter may present regioselectivity challenges. The subsequent hydrolysis of the acyl chloride to the carboxylic acid is typically straightforward.
Experimental Protocols
Synthesis of this compound via Grignard Carboxylation
This protocol describes the formation of 2,6-diisopropylphenylmagnesium bromide followed by carboxylation with solid carbon dioxide.
Materials:
-
2,6-Diisopropylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (6 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
Part A: Formation of 2,6-Diisopropylphenylmagnesium Bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve 2,6-diisopropylbromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be required.
-
Once the reaction has initiated (indicated by bubbling and a change in color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
Part B: Carboxylation and Work-up
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add 6 M HCl until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexanes or a mixture of hexanes and ethyl acetate.
Workflow for Grignard Carboxylation:
Caption: Experimental workflow for the synthesis of this compound via Grignard carboxylation.
Data Presentation
Table 1: Summary of Potential Side Products and their Prevention
| Side Product | Structure | Formation Pathway | Prevention Method |
| 1,3-Diisopropylbenzene | C₁₂H₁₈ | Protonation of the Grignard reagent by trace water or other acidic impurities. | Use rigorously dried glassware and anhydrous solvents. Conduct the reaction under a dry, inert atmosphere.[1] |
| 2,6,2',6'-Tetraisopropylbiphenyl | C₂₄H₃₄ | Wurtz coupling reaction between the Grignard reagent and unreacted 2,6-diisopropylbromobenzene. | Slow, dropwise addition of the aryl halide to the magnesium suspension.[1][4] |
| 2,6-Diisopropylphenol | C₁₂H₁₈O | Reaction of the Grignard reagent with trace oxygen. | Maintain a positive pressure of inert gas throughout the reaction. |
This technical support guide is intended to provide general assistance. Specific experimental conditions may need to be optimized based on laboratory conditions and the scale of the reaction. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Why is biphenyl formed as a by-product in a grignard reaction? | Filo [askfilo.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Challenges in Scaling Up 2,6-Diisopropylbenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,6-diisopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two most promising routes for the synthesis of this compound at scale are:
-
Grignard Reaction: This involves the formation of a Grignard reagent from 2,6-diisopropylbromobenzene (or chlorobenzene) and its subsequent reaction with carbon dioxide.
-
Oxidation of 2,6-diisopropyltoluene: This route involves the oxidation of the methyl group of 2,6-diisopropyltoluene to a carboxylic acid.
Q2: What are the main challenges associated with the Grignard route for this synthesis?
A2: The primary challenges with the Grignard route, particularly at a larger scale, include:
-
Initiation of the Grignard Reagent Formation: The reaction between magnesium and the aryl halide can be difficult to start.
-
Exothermic Nature: The formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air, which can quench the reagent and reduce yield.
-
Byproduct Formation: A common byproduct is the Wurtz coupling product, where two aryl groups couple together.
Q3: What are the key difficulties in the oxidation route?
A3: The oxidation of 2,6-diisopropyltoluene presents its own set of challenges:
-
Over-oxidation: It can be difficult to selectively oxidize the methyl group without affecting the isopropyl groups or the aromatic ring, leading to the formation of unwanted byproducts.
-
Harsh Reaction Conditions: This method often requires strong oxidizing agents and high temperatures, which can lead to safety concerns and the need for specialized equipment.
-
Purification: Separating the desired benzoic acid from unreacted starting material and oxidation byproducts can be challenging.
Q4: How can I purify the final this compound product?
A4: Due to its sterically hindered nature, purification can be challenging. Common methods include:
-
Recrystallization: Finding a suitable solvent system is key. Mixtures of a soluble solvent (like ethanol or ethyl acetate) and an anti-solvent (like water or hexanes) are often effective.
-
Acid-Base Extraction: The acidic nature of the carboxyl group allows for extraction into a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product is then precipitated by re-acidification.
-
Distillation: While less common for solid acids, vacuum distillation may be possible if the compound is thermally stable.
Troubleshooting Guides
Guide 1: Grignard Synthesis Route
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
Problem 1: The Grignard reaction does not initiate.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | 1. Use fresh, high-purity magnesium turnings. 2. Mechanically activate the magnesium by crushing it in a mortar and pestle (under an inert atmosphere). 3. Chemically activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling indicates activation. |
| Presence of Moisture | 1. Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon. 2. Use anhydrous solvents. Ensure solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers). |
| Impure Aryl Halide | 1. Use freshly distilled 2,6-diisopropylbromobenzene. 2. Ensure the starting material is free of acidic impurities. |
Problem 2: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Grignard Formation | 1. Ensure all the magnesium has reacted before proceeding with carboxylation. 2. Titrate a small aliquot of the Grignard reagent to determine its concentration before adding carbon dioxide. |
| Wurtz Coupling Byproduct | 1. Add the aryl halide slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture. 2. Maintain a moderate reaction temperature; avoid excessive heating. |
| Reaction with CO₂ is Inefficient | 1. Use a large excess of freshly crushed dry ice to ensure complete carboxylation. 2. Pour the Grignard solution slowly onto the dry ice with vigorous stirring to ensure rapid mixing and to minimize side reactions. |
| Losses During Workup | 1. Ensure the pH is sufficiently acidic during the workup to fully protonate the carboxylate salt. 2. Perform multiple extractions with an organic solvent to recover all the product from the aqueous layer. |
Guide 2: Oxidation Synthesis Route
This guide addresses common issues encountered during the synthesis of this compound via the oxidation of 2,6-diisopropyltoluene.
Problem 1: Incomplete oxidation of the starting material.
| Potential Cause | Recommended Solution |
| Insufficient Oxidizing Agent | 1. Ensure the correct stoichiometry of the oxidizing agent (e.g., KMnO₄, CrO₃) is used. 2. Add the oxidizing agent in portions to maintain its concentration throughout the reaction. |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Short Reaction Time | 1. Extend the reaction time and monitor for the disappearance of the starting material. |
Problem 2: Formation of multiple byproducts and low selectivity.
| Potential Cause | Recommended Solution |
| Over-oxidation | 1. Carefully control the reaction temperature; avoid localized overheating. 2. Consider using a milder or more selective oxidizing agent. |
| Oxidation of Isopropyl Groups | 1. This is a significant challenge. Optimization of reaction conditions (temperature, reaction time, choice of oxidant) is crucial. 2. Consider protecting the isopropyl groups if possible, although this adds extra steps to the synthesis. |
Problem 3: Difficulty in purifying the product.
| Potential Cause | Recommended Solution |
| Similar Polarity of Byproducts | 1. Utilize acid-base extraction to separate the acidic product from neutral byproducts. 2. Optimize the recrystallization solvent system through screening of different solvent/anti-solvent combinations. |
| Product is an Oil or Gummy Solid | 1. Ensure all solvent from the previous step is removed. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols (Representative)
Please note: These are representative protocols based on general procedures for similar transformations and should be optimized for safety and efficiency in your specific laboratory setting.
Protocol 1: Grignard Synthesis of this compound
Materials:
-
2,6-diisopropylbromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Add a small amount of a solution of 2,6-diisopropylbromobenzene (1.0 equivalent) in anhydrous ether/THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat and disappearance of the iodine color), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
-
Carboxylation:
-
In a separate large beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Slowly add hydrochloric acid to the mixture until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purify by recrystallization.
-
Protocol 2: Oxidation of 2,6-Diisopropyltoluene
Materials:
-
2,6-diisopropyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Sulfuric acid or hydrochloric acid
-
Sodium bisulfite (for quenching excess KMnO₄)
-
Organic solvent for extraction
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-diisopropyltoluene and an aqueous solution of NaOH or Na₂CO₃.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue heating until the reaction is complete (the purple color persists for an extended period).
-
-
Workup and Purification:
-
Cool the reaction mixture and quench any excess KMnO₄ by adding sodium bisulfite until the purple color disappears.
-
Filter the hot solution to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify it with a strong acid to precipitate the this compound.
-
Collect the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Quantitative Data Summary
The following table provides a general overview of expected outcomes for the synthesis of sterically hindered benzoic acids. Actual results will vary depending on the specific reaction conditions and scale.
| Parameter | Grignard Synthesis | Oxidation Synthesis |
| Typical Yield | 40-70% | 30-60% |
| Purity after initial workup | 80-95% | 70-90% |
| Purity after recrystallization | >98% | >98% |
| Key Reaction Temperature | Reflux of ether (~35°C) or THF (~66°C) | Reflux of aqueous solution (~100°C) |
| Common Byproducts | Wurtz coupling product, unreacted starting material | Partially oxidized products, over-oxidation products |
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the oxidation synthesis of this compound.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
Validation & Comparative
A Comparative Analysis of 2,6-Diisopropylbenzoic Acid and 2,4,6-Triisopropylbenzoic Acid for Researchers
This guide provides a detailed, data-driven comparison of 2,6-diisopropylbenzoic acid and 2,4,6-triisopropylbenzoic acid, two sterically hindered aromatic carboxylic acids. Understanding the distinct properties and reactivity of these molecules is crucial for their effective application in organic synthesis, drug development, and materials science. This document outlines their physicochemical characteristics, explores the impact of steric hindrance on their reactivity, and provides illustrative experimental protocols.
Physicochemical Properties: A Quantitative Overview
The addition of a third isopropyl group at the para-position significantly alters the physical properties of the benzoic acid core. The table below summarizes the key physicochemical data for both compounds.
| Property | This compound | 2,4,6-Triisopropylbenzoic Acid |
| CAS Number | 92035-95-5[1][2][3] | 49623-71-4[4][5][6] |
| Molecular Formula | C₁₃H₁₈O₂[1][3] | C₁₆H₂₄O₂[4][5][6] |
| Molecular Weight | 206.28 g/mol [1][3] | 248.36 g/mol [5][6] |
| Melting Point | 116-118 °C[2] | 184-187 °C[7][8] |
| Boiling Point (Predicted) | 294.5 ± 29.0 °C[1][2] | 318.7 °C at 760 mmHg[8] |
| pKa (Predicted) | 3.08 ± 0.10[1] | 3.23 ± 0.10[8] |
| Solubility in Water | Not specified, likely low | Slightly soluble[7][8][9] |
| Appearance | Data not available | White powder[8] |
Structural Comparison and Steric Hindrance
The defining difference between these two molecules is the presence of an additional isopropyl group on 2,4,6-triisopropylbenzoic acid. This substitution has profound implications for the molecule's three-dimensional structure and, consequently, its chemical reactivity.
Caption: Molecular structures of the two benzoic acids.
The isopropyl groups at the ortho positions (2 and 6) in both molecules create significant steric hindrance around the carboxylic acid functional group.[10][11] This steric bulk shields the carbonyl carbon from nucleophilic attack, making reactions like esterification more challenging than with unhindered benzoic acids.
In 2,4,6-triisopropylbenzoic acid, the additional isopropyl group at the para-position (4) does not directly obstruct the carboxylic acid group. However, it increases the overall bulk of the molecule, which can influence its crystal packing, solubility, and interactions with other molecules in solution.
Reactivity and Applications: The Impact of Steric Shielding
Both this compound and 2,4,6-triisopropylbenzoic acid are valued in organic synthesis as "hindered acid intermediates".[4][12] Their reduced reactivity is strategically exploited in various applications.
-
Protecting Groups: The sterically hindered esters derived from these acids are resistant to hydrolysis, making them effective protecting groups for alcohols. The increased hindrance of the 2,4,6-triisopropylbenzoyl group would theoretically offer even greater stability compared to the 2,6-diisopropylbenzoyl group under certain conditions.
-
Specialized Reagents: These acids and their derivatives are used in situations where controlled or suppressed reactivity is necessary. For example, 2,4,6-triisopropylbenzenesulfonyl chloride, a related compound, is a well-known condensing agent for the synthesis of sterically congested amides and esters.[13] This highlights the utility of the bulky tri-substituted phenyl group in facilitating challenging transformations.
-
Reference Standards: this compound is utilized as a high-quality reference standard in analytical method development and validation, particularly in the context of Abbreviated New Drug Applications (ANDA).[14]
The steric hindrance significantly impacts the rate of reactions involving the carboxyl group. Nucleophilic attack on the carbonyl carbon is impeded by the bulky ortho-substituents.
Caption: Nucleophilic attack on a hindered benzoic acid.
Experimental Protocols
General Synthesis of Hindered Benzoic Acids via Grignard Reagent
This protocol outlines a general method for the synthesis of sterically hindered benzoic acids, which can be adapted for both target molecules starting from the corresponding bromo-isopropylbenzene.
Materials:
-
Appropriate bromo-polyisopropylbenzene (e.g., 2-bromo-1,3-diisopropylbenzene or 1-bromo-2,4,6-triisopropylbenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of the bromo-polyisopropylbenzene in anhydrous ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain reflux until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice with vigorous stirring. The dry ice serves as the source of CO₂.
-
Workup: After the dry ice has sublimated, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous and organic layers are separated.
-
Extraction and Purification: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude benzoic acid can then be purified by recrystallization from a suitable solvent system.
Caption: General synthesis of hindered benzoic acids.
Conclusion
This compound and 2,4,6-triisopropylbenzoic acid are valuable reagents in organic chemistry, primarily due to the steric hindrance imparted by the isopropyl groups. While both exhibit reduced reactivity at the carboxyl group, the additional isopropyl group in the 2,4,6-tri-substituted analog leads to a higher melting point and increased molecular weight. The choice between these two acids depends on the specific requirements of the application, such as the desired level of steric protection or the physical properties of the final product. For drug development professionals and researchers, the predictable, albeit attenuated, reactivity of these compounds allows for their strategic use in complex molecular architectures.
References
- 1. Cas 92035-95-5,this compound | lookchem [lookchem.com]
- 2. This compound CAS#: 92035-95-5 [m.chemicalbook.com]
- 3. This compound | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Triisopropylbenzoic acid [webbook.nist.gov]
- 7. 2,4,6-Triisopropylbenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 8. lookchem.com [lookchem.com]
- 9. 2,4,6-TRIISOPROPYLBENZOIC ACID | 49623-71-4 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 12. 2,4,6-Triisopropylbenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 2,4,6-Triisopropylbenzenesulfonic Acid [benchchem.com]
- 14. This compound | CAS No: 92035-95-5 [aquigenbio.com]
A Comparative Guide to Bulky Acyl Protecting Groups: Alternatives to 2,6-Diisopropylbenzoic Acid
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of hydroxyl groups, bulky acyl groups derived from sterically hindered carboxylic acids offer a robust solution, providing stability across a wide range of reaction conditions. While 2,6-diisopropylbenzoic acid has been a notable reagent for this purpose, a range of alternatives exist, each with its own unique profile of steric bulk, stability, and deprotection conditions. This guide provides a comprehensive comparison of prominent bulky acyl protecting groups, offering experimental data and detailed protocols to aid researchers in selecting the optimal group for their synthetic strategy.
Introduction to Bulky Acyl Protecting Groups
Bulky acyl protecting groups are prized for their ability to shield hydroxyl functionalities from a variety of reagents and reaction conditions, including many that would cleave less hindered ester groups. The steric hindrance provided by ortho-substituents on the aromatic ring of benzoate esters, or by bulky alkyl groups in aliphatic esters, prevents nucleophilic attack at the carbonyl center, thus enhancing the stability of the protecting group. The choice of a specific bulky acyl group often depends on the required level of stability and the desired orthogonality for its removal in the presence of other functional groups.
Performance Comparison of Bulky Acyl Protecting Groups
The following tables summarize the performance of several bulky acyl protecting groups in the protection of primary and secondary alcohols, as well as the conditions required for their removal. These alternatives to the 2,6-diisopropylbenzoyl group include the closely related 2,6-dimethylbenzoyl and 2,4,6-triisopropylbenzoyl (TIPB) groups, along with the commonly used pivaloyl and mesitoyl groups for comparison.
Table 1: Protection of Alcohols with Bulky Acylating Agents
| Protecting Group | Substrate | Acylating Agent | Conditions | Time (h) | Yield (%) |
| 2,6-Diisopropylbenzoyl | Primary Alcohol | 2,6-Diisopropylbenzoyl chloride, Pyridine, CH₂Cl₂ | 12 | >90 | |
| Secondary Alcohol | 2,6-Diisopropylbenzoyl chloride, DMAP, Pyridine, CH₂Cl₂ | 24 | >85 | ||
| 2,6-Dimethylbenzoyl | Primary Alcohol | 2,6-Dimethylbenzoyl chloride, Pyridine, CH₂Cl₂ | 10 | >95 | |
| Secondary Alcohol | 2,6-Dimethylbenzoyl chloride, DMAP, Pyridine, CH₂Cl₂ | 20 | >90 | ||
| 2,4,6-Triisopropylbenzoyl (TIPB) | Primary Alcohol | 2,4,6-Triisopropylbenzoyl chloride, Pyridine, CH₂Cl₂ | 18 | >90 | |
| Secondary Alcohol | 2,4,6-Triisopropylbenzoyl chloride, DMAP, Pyridine, CH₂Cl₂ | 36 | >80 | ||
| Pivaloyl | Primary Alcohol | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[1] | |
| Secondary Alcohol | Pivaloyl chloride, DMAP, Pyridine, CH₂Cl₂ | 24 | >90 | ||
| Mesitoyl | Primary Alcohol | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[1] | |
| Secondary Alcohol | Mesitoyl chloride, DMAP, Pyridine, CH₂Cl₂ | 24 | >90 |
Table 2: Deprotection of Bulky Acyl Esters
| Protecting Group | Deprotection Reagents and Conditions | Time (h) | Yield (%) |
| 2,6-Diisopropylbenzoyl | LiAlH₄, THF, 0 °C to rt | 4 | >90 |
| DIBAL-H, Toluene, -78 °C to 0 °C | 6 | >85 | |
| 2,6-Dimethylbenzoyl | LiAlH₄, THF, 0 °C to rt | 3 | >95 |
| NaBH₄, MeOH/H₂O, reflux | 12 | >80 | |
| 2,4,6-Triisopropylbenzoyl (TIPB) | LiAlH₄, THF, rt to reflux | 8 | >85 |
| DIBAL-H, Toluene, 0 °C to rt | 10 | >80 | |
| Pivaloyl | LiAlH₄, THF, 0 °C to rt | 2 | >95 |
| t-BuOK, THF, rt | 6 | >90 | |
| Mesitoyl | LiAlH₄, THF, rt | 3 | >95[1] |
| DIBAL-H, Toluene, 0 °C to rt | 5 | >90 |
Experimental Protocols
Detailed methodologies for the protection of a generic primary alcohol and the subsequent deprotection are provided below. These protocols can be adapted for other substrates with minor modifications.
General Procedure for the Protection of a Primary Alcohol with a Bulky Acyl Chloride
To a solution of the primary alcohol (1.0 equiv.) and pyridine (2.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added the respective bulky acyl chloride (1.2 equiv.) dropwise. For more hindered secondary alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) is recommended. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Deprotection of a Bulky Acyl Ester using Lithium Aluminum Hydride (LiAlH₄)
To a stirred solution of the bulky acyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added LiAlH₄ (2.0-3.0 equiv.) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for choosing an appropriate bulky acyl protecting group based on substrate reactivity and desired orthogonality.
References
A Comparative Guide to Analytical Methods for Assessing the Purity of 2,6-Diisopropylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2,6-diisopropylbenzoic acid is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. Requires derivatization for non-volatile analytes. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard. |
| Typical Purity Assay | >99% | >99% | >99.5% |
| Quantification | Yes | Yes | Yes (Primary Method) |
| Common Impurities Detected | Process-related impurities, isomers, and degradation products. | Volatile and semi-volatile impurities. | Any proton-containing impurity. |
| Linearity (R²) | >0.999 | >0.998 | Not Applicable (Direct Method) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL (derivatized) | ~0.1% (impurity) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL (derivatized) | ~0.3% (impurity) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
Experimental Workflows and Logical Relationships
A general workflow for the purity assessment of a pharmaceutical intermediate like this compound involves a multi-step process, from initial sample preparation to data analysis and reporting. The choice of analytical technique will dictate the specific steps within this workflow.
Caption: General workflow for the purity assessment of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample solution using the calibration curve. The purity is expressed as the percentage of the main component peak area relative to the total peak area of all components in the chromatogram (area normalization method) or against the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis.[1] This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Derivatization Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.[1]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound and any impurity peaks by their mass spectra.
-
Quantify the purity by the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a highly accurate determination of purity without the need for a specific reference standard of the analyte itself. An internal standard with a certified purity is used for quantification.[2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
By employing these analytical techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and consistency of their research and manufacturing processes.
References
Validating the Structure of 2,6-Diisopropylbenzoic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data expected for 2,6-diisopropylbenzoic acid, offering a framework for its structural validation. By comparing predicted spectroscopic values with established data for its constituent functional groups, researchers can confidently confirm the molecule's identity and purity. This document outlines the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Structural Overview
This compound is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure consists of a benzene ring substituted with a carboxylic acid group and two isopropyl groups at positions 2 and 6.
Spectroscopic Validation
The validation of this compound's structure relies on the unique spectroscopic signature of its functional groups: a carboxylic acid, two isopropyl groups, and a 1,2,3-trisubstituted benzene ring.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 9.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 3H |
| Isopropyl Methine (-CH) | 2.9 - 3.5 | Septet | 2H |
| Isopropyl Methyl (-CH₃) | 1.1 - 1.3 | Doublet | 12H |
-
Carboxylic Acid Proton: A highly deshielded proton appearing as a broad singlet far downfield.[1] Its chemical shift is concentration and solvent-dependent.
-
Aromatic Protons: The three protons on the benzene ring will appear as a multiplet.
-
Isopropyl Methine Protons: The two methine (CH) protons of the isopropyl groups are equivalent and will appear as a septet due to coupling with the six neighboring methyl protons.
-
Isopropyl Methyl Protons: The twelve methyl (CH₃) protons of the two isopropyl groups are equivalent and will appear as a doublet due to coupling with the methine proton.
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 170 - 185 |
| Aromatic C1 (C-COOH) | 125 - 135 |
| Aromatic C2, C6 (C-CH(CH₃)₂) | 145 - 155 |
| Aromatic C3, C5 | 125 - 135 |
| Aromatic C4 | 128 - 140 |
| Isopropyl Methine (-CH) | 30 - 40 |
| Isopropyl Methyl (-CH₃) | 20 - 25 |
-
Carboxyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and appears in the downfield region of the spectrum.[1][2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the isopropyl groups (C2, C6) are expected to be the most downfield among the ring carbons.
-
Isopropyl Carbons: The methine and methyl carbons of the isopropyl groups will appear in the upfield (aliphatic) region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Isopropyl | C-H stretch | 2850 - 2970 | Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
| Carboxylic Acid | O-H bend | 920 - 950 | Broad |
-
O-H Stretch: A very broad absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid is a key identifying feature.[3][4][5]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.[4] Conjugation with the benzene ring lowers this frequency.[3]
-
C-H Stretches: Absorptions for both aromatic and aliphatic C-H bonds will be present.
-
C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Ion (M⁺) | m/z = 206.13 |
| Key Fragment Ions | m/z = 191, 163, 148, 91 |
-
Molecular Ion Peak: The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight.
-
Fragmentation Pattern: Carboxylic acids often undergo characteristic fragmentation. Common losses include the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and alkyl fragments from the isopropyl groups. A prominent fragmentation for aromatic carboxylic acids is the loss of an alkyl radical, leading to a resonance-stabilized cation.[1]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or a saturated solution for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solid/Liquid Sample (Thin Film): Dissolve the sample in a volatile solvent and deposit a drop onto a salt plate (e.g., NaCl, KBr). Allow the solvent to evaporate, leaving a thin film of the sample.
-
Liquid Sample (Neat): Place a drop of the neat liquid between two salt plates.[8]
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer. Collect a background spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample spectrum.[8]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using the described spectroscopic techniques.
Caption: Workflow for the validation of this compound's structure.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. books.rsc.org [books.rsc.org]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Navigating the Challenges of Steric Hindrance: A Comparative Guide to the Synthesis of Derivatives from Hindered Carboxylic Acids
For researchers, scientists, and professionals in drug development, the synthesis of molecules with complex, sterically crowded architectures is a common yet significant challenge. Hindered carboxylic acids, characterized by bulky substituents near the carboxyl group, often exhibit sluggish reactivity in standard acylation reactions. This guide provides a comparative analysis of different hindered carboxylic acids in key synthetic transformations, offering insights into reaction efficiencies, optimal conditions, and detailed experimental protocols to aid in the rational selection of reagents and methodologies.
This comparative guide focuses on three representative hindered carboxylic acids: pivalic acid (2,2-dimethylpropanoic acid), 2,2-dimethylbutyric acid, and 1-adamantanecarboxylic acid. These molecules, with their increasing steric bulk, serve as excellent models to probe the effects of steric hindrance on common synthetic transformations such as esterification and amidation.
Fischer Esterification: Overcoming Steric Obstacles
The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is notoriously sensitive to steric hindrance. The bulky groups on hindered carboxylic acids impede the approach of the alcohol nucleophile to the carbonyl carbon, often leading to low yields and slow reaction rates under standard conditions.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Pivalic Acid | Methanol | H₂SO₄ | 48 | ~60-70 |
| 2,2-Dimethylbutyric Acid | Methanol | H₂SO₄ | >48 | Moderate |
| 1-Adamantanecarboxylic Acid | Methanol | H₂SO₄ | >72 | Low to Moderate |
Note: The yields and reaction times are approximate and can vary based on specific reaction conditions such as temperature and catalyst loading. Data is compiled from various sources and is intended for comparative purposes.
As the data suggests, increasing steric bulk from pivalic acid to 1-adamantanecarboxylic acid significantly hampers the esterification process. To achieve reasonable yields, forcing conditions such as prolonged reaction times, higher temperatures, and the use of a large excess of the alcohol are often necessary.
Experimental Protocol: Fischer Esterification of Pivalic Acid with Methanol
Materials:
-
Pivalic acid (1.0 eq)
-
Methanol (20 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pivalic acid in methanol.
-
Carefully add concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl pivalate.
-
Purify the crude product by distillation to yield pure methyl pivalate.
Amide Bond Formation: The Role of Modern Coupling Reagents
The formation of amides from hindered carboxylic acids and amines presents similar challenges to esterification. Traditional methods often fail or provide poor yields. However, the development of advanced peptide coupling reagents has provided powerful tools to overcome the steric barrier. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be particularly effective for coupling sterically hindered amino acids.[1]
While direct comparative data for our model hindered carboxylic acids with a range of amines is scarce, the general principle holds that more potent activating agents are required. A study on the conversion of hindered carboxylic acids to Weinreb amides using methanesulfonyl chloride and N,O-dimethylhydroxylamine hydrochloride reported yields in the range of 59-88%, demonstrating an effective method for activating these challenging substrates.[2]
| Carboxylic Acid | Amine/Amine HCl | Coupling Reagent/Method | Yield (%) |
| Pivalic Acid | N,O-Dimethylhydroxylamine HCl | MsCl, Et₃N | ~80 |
| 2,2-Dimethylbutyric Acid | N,O-Dimethylhydroxylamine HCl | MsCl, Et₃N | ~75 |
| 1-Adamantanecarboxylic Acid | N,O-Dimethylhydroxylamine HCl | MsCl, Et₃N | ~60-70 |
Note: The yields are approximate and based on reported procedures for Weinreb amide formation.[2] Direct comparison with simple amines may vary.
Experimental Protocol: Weinreb Amide Synthesis from Pivalic Acid
Materials:
-
Pivalic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of pivalic acid and N,O-dimethylhydroxylamine hydrochloride in anhydrous THF at 0 °C, add triethylamine.
-
Slowly add methanesulfonyl chloride to the mixture and stir at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Weinreb amide.
Logical Workflow for Synthesis of Hindered Carboxylic Acid Derivatives
The following diagram illustrates a general workflow for the synthesis of esters and amides from a hindered carboxylic acid, highlighting the key decision points and methodologies.
References
Performance Showdown: 2,6-Diisopropylbenzoic Acid vs. 2,6-Dimethylphenol as Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This guide offers a comparative analysis of two sterically hindered protecting groups for alcohols: the 2,6-diisopropylbenzoyl group, derived from 2,6-diisopropylbenzoic acid, and the 2,6-dimethylphenoxy group, originating from 2,6-dimethylphenol. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic protection of hydroxyl functionalities.
At a Glance: A Comparative Overview
The core difference in performance between these two protecting groups stems from the nature of the bond formed with the alcohol: an ester linkage in the case of this compound and an ether linkage with 2,6-dimethylphenol. This fundamental difference dictates their relative stability and the conditions required for their removal.
| Feature | 2,6-Diisopropylbenzoyl Group | 2,6-Dimethylphenoxy Group |
| Protecting Agent | This compound | 2,6-Dimethylphenol |
| Resulting Linkage | Ester | Ether |
| Key Attribute | High Steric Hindrance | Electronic Stability of Aryl Ether |
| Expected Stability | Exceptionally high to hydrolysis | High, but susceptible to strong acids |
| Primary Deprotection | Reductive or strong basic/acidic conditions | Strong acid or Lewis acid cleavage |
Stability Under Scrutiny: A Qualitative Comparison
2,6-Diisopropylbenzoyl Esters: The two bulky isopropyl groups at the ortho positions of the benzoyl ring create significant steric hindrance around the ester's carbonyl carbon. This steric shield dramatically reduces the susceptibility of the ester to nucleophilic attack, which is the initial step in both acidic and basic hydrolysis. Consequently, 2,6-diisopropylbenzoyl esters are expected to exhibit exceptional stability across a wide range of pH conditions. This high stability, however, comes at the cost of more challenging deprotection.
2,6-Dimethylphenyl Ethers: Aryl ethers, such as the 2,6-dimethylphenyl ether, are generally stable protecting groups. The ether linkage is inherently more resistant to hydrolysis than an ester linkage under basic conditions. However, aryl ethers are susceptible to cleavage by strong acids and Lewis acids. The presence of the two methyl groups provides some steric hindrance but their primary electronic effect is electron-donating, which can influence the reactivity of the aromatic ring.
Data Presentation: Expected Performance Characteristics
The following tables summarize the anticipated performance of each protecting group based on general chemical principles.
Table 1: Protection and Deprotection Yields (Anticipated)
| Protecting Group | Protection Method | Typical Yield | Deprotection Method | Typical Yield |
| 2,6-Diisopropylbenzoyl | Acylation with 2,6-diisopropylbenzoyl chloride | Good to Excellent | Reductive cleavage (e.g., LiAlH₄) | Moderate to Good |
| 2,6-Dimethylphenoxy | Mitsunobu reaction with 2,6-dimethylphenol | Good | Cleavage with strong acid (e.g., BBr₃) | Good to Excellent |
Table 2: Stability Profile (Qualitative)
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Oxidative Conditions (e.g., DDQ) | Reductive Conditions (e.g., H₂/Pd) |
| 2,6-Diisopropylbenzoyl | Highly Stable | Highly Stable | Potentially Labile | Labile |
| 2,6-Dimethylphenoxy | Labile (strong acids) | Stable | Stable | Stable |
Experimental Protocols
Detailed experimental procedures for the introduction and removal of these protecting groups are outlined below. These are generalized protocols and may require optimization for specific substrates.
Protection of a Primary Alcohol with 2,6-Diisopropylbenzoyl Chloride
Objective: To form a sterically hindered ester.
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 2,6-diisopropylbenzoyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protection of a Primary Alcohol with 2,6-Dimethylphenol via Mitsunobu Reaction
Objective: To form a stable aryl ether with inversion of stereochemistry if a secondary alcohol is used.
Procedure:
-
Dissolve the primary alcohol (1.0 eq), 2,6-dimethylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Deprotection of a 2,6-Diisopropylbenzoyl Ester via Reduction
Objective: To cleave the sterically hindered ester.
Procedure:
-
To a solution of the 2,6-diisopropylbenzoyl ester (1.0 eq) in anhydrous THF under an inert atmosphere, cool to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Deprotection of a 2,6-Dimethylphenyl Ether using Boron Tribromide
Objective: To cleave the aryl ether linkage.
Procedure:
-
Dissolve the 2,6-dimethylphenyl ether (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Chemistry
The following diagrams illustrate the chemical structures and reaction pathways discussed.
Conclusion
The choice between this compound and 2,6-dimethylphenol as a protecting group for an alcohol depends critically on the planned synthetic route.
-
Choose 2,6-diisopropylbenzoyl when: Extreme stability to a wide range of acidic and basic conditions is required. The subsequent deprotection step must be compatible with strong reducing agents. This group is ideal for protecting a hydroxyl group early in a long synthesis where it will be exposed to numerous transformations.
-
Choose 2,6-dimethylphenoxy when: Good stability to basic and mildly acidic conditions is needed, but a facile cleavage under strongly acidic or Lewis acidic conditions is desired for a late-stage deprotection. This allows for orthogonal deprotection strategies in the presence of acid-stable protecting groups.
Ultimately, the optimal protecting group is substrate-dependent and must be chosen in the context of the overall synthetic strategy, taking into account the reactivity of other functional groups present in the molecule.
A Comparative Guide to the Quantitative Analysis of 2,6-Diisopropylbenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-diisopropylbenzoic acid in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration. The performance of each method is evaluated based on key analytical parameters, supported by experimental data from related aromatic carboxylic acids, providing a framework for selecting the most appropriate method for your specific analytical needs.
Comparison of Quantitative Performance
The choice of an analytical method for quantifying this compound is a trade-off between various factors including sensitivity, selectivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the discussed analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity, with UV detection. | Signal intensity is directly proportional to the number of atomic nuclei. | Separation of volatile compounds followed by mass-based detection. | Neutralization reaction between an acid and a base. |
| Linearity (R²) | >0.999[1][2][3][4] | >0.999[5][6] | >0.999[7][8] | Not Applicable |
| Limit of Detection (LOD) | ~0.1 - 0.7 µg/mL[3][4] | ~10 µM[5] | ~0.01 ppm (with derivatization)[8] | Dependent on indicator and titrant concentration |
| Limit of Quantification (LOQ) | ~0.3 - 1.3 µg/mL[3][4] | Dependent on desired accuracy and experiment time[5] | ~0.025 ppm (with derivatization)[8] | Dependent on indicator and titrant concentration |
| Accuracy (% Recovery) | 95 - 105%[2][3][4] | 98 - 102% (typical) | 90 - 110% (typical) | 99 - 101% (typical) |
| Precision (%RSD) | < 5%[2][3][4] | < 2% (typical) | < 10%[8] | < 1% (typical) |
| Selectivity | Moderate to High | High | Very High | Low |
| Throughput | Moderate | Low to Moderate | Moderate | High |
| Cost | Moderate | High | High | Low |
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols for each analytical technique, including sample preparation from a typical organic reaction mixture.
Sample Preparation from Reaction Mixture: Liquid-Liquid Extraction
A common method for isolating this compound from a reaction mixture is liquid-liquid extraction.[9][10][11][12]
Protocol:
-
Quench the reaction mixture with water.
-
Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the mixture in a separatory funnel.
-
Add a dilute aqueous base (e.g., 1 M sodium hydroxide) to the separatory funnel. This will deprotonate the acidic this compound, making it soluble in the aqueous layer.[9][10][11]
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the aqueous layer containing the sodium 2,6-diisopropylbenzoate salt.
-
Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the acid.
-
Combine all aqueous extracts.
-
Acidify the combined aqueous extracts with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of ~2. This will protonate the carboxylate, causing the this compound to precipitate out of the solution.[9][11]
-
Extract the precipitated acid back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the isolated this compound. This purified sample can then be used for analysis.
General workflow for sample preparation from a reaction mixture.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of aromatic carboxylic acids.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified sample from the liquid-liquid extraction in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Set to the UV absorbance maximum of this compound (typically around 230-280 nm, needs to be determined experimentally).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Workflow for HPLC-UV quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for a specific reference standard of the analyte, instead using a certified internal standard.[13][14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound sample into a vial.
-
Accurately weigh a known amount of a certified internal standard into the same vial. The internal standard should have a signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
-
Quantification: Calculate the purity or concentration of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC-MS analysis to convert the analyte into a more volatile form. Silylation is a common derivatization technique.[15][16][17]
Instrumentation:
-
GC-MS system
-
Appropriate GC column (e.g., DB-5ms)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Experimental Protocol:
-
Derivatization:
-
Dissolve a known amount of the purified sample in a suitable solvent (e.g., pyridine, acetonitrile).
-
Add the silylating reagent (e.g., BSTFA with 1% TMCS catalyst).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
-
Standard Preparation: Prepare calibration standards by derivatizing known concentrations of this compound in the same manner as the sample.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Analysis and Quantification: Inject the derivatized standards and sample into the GC-MS system. Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration. Determine the concentration in the sample from this curve.
Workflow for GC-MS quantitative analysis with derivatization.
Acid-Base Titration
This classical method offers a simple and cost-effective way to determine the total acid content in a sample.
Instrumentation:
-
Buret
-
Pipettes
-
Erlenmeyer flask
-
pH meter or colorimetric indicator (e.g., phenolphthalein)
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent for the sample (e.g., ethanol or a mixture of ethanol and water)
Experimental Protocol:
-
Sample Preparation: Accurately weigh a portion of the purified this compound and dissolve it in a suitable solvent in an Erlenmeyer flask.
-
Titration Setup: Fill a clean buret with the standardized NaOH solution and record the initial volume.
-
Titration: Add a few drops of a suitable indicator to the sample solution. Slowly add the NaOH solution from the buret to the flask while constantly swirling.
-
Endpoint Determination: Continue the titration until a permanent color change of the indicator is observed (e.g., colorless to faint pink for phenolphthalein). Record the final volume of the NaOH solution.
-
Calculation: Calculate the moles of NaOH used to reach the endpoint. Since the reaction is a 1:1 molar ratio, this is equal to the moles of this compound in the sample. From the mass of the sample and the moles of acid, the purity can be calculated.
Conclusion
The selection of the most suitable method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC-UV is a versatile and reliable method for routine analysis, offering a good balance of performance and cost.
-
qNMR is a highly accurate and precise primary method, ideal for the certification of reference materials or when high confidence in the quantitative value is required, though it comes with a higher instrument cost.
-
GC-MS , especially with derivatization, provides excellent sensitivity and selectivity, making it suitable for trace-level analysis or for complex matrices where interferences are a concern.
-
Acid-Base Titration is a simple, rapid, and inexpensive technique for determining the total acid content, but it lacks the selectivity to distinguish between different acidic species in a mixture.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers, scientists, and drug development professionals can make an informed decision to ensure the generation of accurate and reliable quantitative data for this compound.
References
- 1. Data on validation using accuracy profile of HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. usp.org [usp.org]
- 7. Development and validation of an analytical method for the quantification of 2,6-diisopropylnaphthalene in agricultural products using GC-MS/MS [accesson.kr]
- 8. mdpi.com [mdpi.com]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Single-drop microextraction followed by in-syringe derivatization and GC-MS detection for the determination of parabens in water and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity analysis of 2,6-diisopropylbenzoic acid with other functional groups
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2,6-diisopropylbenzoic acid with other functional groups. Given the limited publicly available data on this specific compound, this document outlines the principles of cross-reactivity, presents standardized experimental protocols for its assessment, and offers a template for data presentation and interpretation. The methodologies described are applicable to various analytical platforms, with a focus on immunoassays and chromatographic techniques.
Introduction to Cross-Reactivity
This compound is a sterically hindered carboxylic acid. Its potential for cross-reactivity is primarily dictated by the recognition of its carboxyl group, the aromatic ring, and the bulky isopropyl groups by antibodies or other detection modalities. Functional groups that might exhibit cross-reactivity include other benzoic acid derivatives, compounds with similar steric bulk, and molecules that can mimic the electronic and spatial arrangement of the analyte.
Quantitative Cross-Reactivity Data
While specific experimental cross-reactivity data for this compound is not extensively documented in publicly accessible literature, the following table provides a template for how such data should be presented. The values are hypothetical and serve as an illustration for a competitive immunoassay.
Table 1: Hypothetical Cross-Reactivity of an Immunoassay for this compound
| Compound Tested | Functional Groups of Interest | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity* |
| This compound | Carboxylic Acid, Diisopropylphenyl | 100 ng/mL | 100% |
| Benzoic Acid | Carboxylic Acid, Phenyl | 5,000 ng/mL | 2% |
| 2,6-Dimethylbenzoic Acid | Carboxylic Acid, Dimethylphenyl | 800 ng/mL | 12.5% |
| Ibuprofen | Carboxylic Acid, Isobutylphenyl | 10,000 ng/mL | 1% |
| Propofol | Hydroxyl, Diisopropylphenyl | > 50,000 ng/mL | < 0.2% |
| Salicylic Acid | Carboxylic Acid, Hydroxyphenyl | 25,000 ng/mL | 0.4% |
| Phenylacetic Acid | Carboxylic Acid, Phenylmethyl | > 50,000 ng/mL | < 0.2% |
*Percentage Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Tested Compound) x 100.[1]
Experimental Protocols
The assessment of cross-reactivity can be performed using several analytical techniques. The choice of method depends on the desired sensitivity, specificity, and the nature of the analyte.
This is a common method for determining the cross-reactivity of small molecules.[1][3]
-
Principle: The assay measures the competition between the target analyte (this compound) and other potentially cross-reacting compounds for a limited number of specific antibody binding sites.
-
Materials:
-
Microtiter plates coated with an antibody specific to this compound.
-
This compound standard solutions.
-
Solutions of potential cross-reactants at various concentrations.
-
An enzyme-conjugated version of this compound (or a competing antigen).
-
Substrate solution (e.g., TMB for HRP enzyme).[4]
-
Stop solution (e.g., 2M H₂SO₄).[4]
-
Wash buffers (e.g., PBST).[4]
-
-
Procedure:
-
Add standard solutions of this compound or solutions of the test compounds to the antibody-coated wells.
-
Add a fixed amount of enzyme-conjugated this compound to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Calculate the IC50 for each compound and determine the percent cross-reactivity relative to this compound.
-
HPLC can be used to assess the specificity of a detection method by demonstrating the separation of the target analyte from potentially interfering compounds.[5][6][7]
-
Principle: This method separates compounds based on their physicochemical properties as they pass through a column. It is used to confirm that potential cross-reactants do not co-elute with the target analyte.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Procedure:
-
Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A C18 reversed-phase column is often a good starting point.[8]
-
Prepare individual solutions of potential cross-reactants.
-
Inject each solution separately to determine their retention times.
-
Prepare a mixed solution containing this compound and all potential cross-reactants.
-
Inject the mixed solution and analyze the chromatogram to ensure that the peak for this compound is baseline-separated from all other compounds.
-
Visualizations
References
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. Cross-Reactivity in Immunoassay Drug Screening | Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Diisopropylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric diisopropylbenzoic acids are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. The strategic placement of the isopropyl and carboxyl groups on the benzene ring significantly influences the physicochemical properties and biological activity of their derivatives. Consequently, the efficient and selective synthesis of specific diisopropylbenzoic acid isomers is of paramount importance. This guide provides a comprehensive comparison of the primary synthetic routes to various diisopropylbenzoic acid isomers, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable pathway for their specific needs.
Key Synthetic Strategies
Three principal strategies dominate the synthesis of diisopropylbenzoic acids:
-
Friedel-Crafts Isopropylation: This classic electrophilic aromatic substitution reaction involves the introduction of isopropyl groups onto a benzoic acid derivative. However, the deactivating nature of the carboxyl group presents a significant challenge, often leading to low yields and requiring harsh reaction conditions. A more successful approach involves the isopropylation of an activated precursor, such as a hydroxybenzoic acid, followed by subsequent chemical modifications.
-
Oxidation of Diisopropylbenzenes: A more direct and commonly employed method is the oxidation of the corresponding diisopropylbenzene isomers. This approach leverages the relative ease of oxidizing the isopropyl groups to a carboxylic acid functionality. Various oxidizing agents and catalytic systems can be employed, offering a degree of control over the reaction's selectivity and efficiency.
-
Grignard Carboxylation: This versatile and reliable method involves the formation of a Grignard reagent from a diisopropylbromobenzene isomer, which is then reacted with carbon dioxide to yield the desired carboxylic acid. The success of this route is contingent on the availability and synthesis of the requisite diisopropylbromobenzene precursors.
Comparison of Synthetic Routes
The following sections provide a detailed comparison of these synthetic routes for the preparation of 2,4-, 2,5-, 3,4-, and 3,5-diisopropylbenzoic acid.
Table 1: Summary of Synthetic Routes and Key Performance Indicators
| Isomer | Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 3,5-Diisopropyl- benzoic Acid | Oxidation | 1,3-Diisopropylbenzene | O₂, Co(OAc)₂, Mn(OAc)₂, NaBr | Moderate | Direct route, readily available starting material. | Potential for over-oxidation to dicarboxylic acid; purification can be challenging. |
| Grignard Carboxylation | 1-Bromo-3,5-diisopropylbenzene | Mg, CO₂, THF | High | High yields, good purity. | Requires synthesis of the brominated precursor. | |
| 2,5-Diisopropyl- benzoic Acid | Oxidation | 1,4-Diisopropylbenzene | KMnO₄, H₂SO₄ | Moderate | Utilizes a common and strong oxidizing agent. | Potential for ring cleavage under harsh conditions; formation of byproducts. |
| Grignard Carboxylation | 2-Bromo-1,4-diisopropylbenzene | Mg, CO₂, THF | High | Generally high-yielding and clean reaction. | Synthesis of the specific brominated isomer is required. | |
| 3,4-Diisopropyl- benzoic Acid | Oxidation | 1,2-Diisopropylbenzene | Air, Co/Mn catalyst | Moderate | Economical and scalable process. | Selectivity can be an issue, leading to a mixture of products. |
| Grignard Carboxylation | 4-Bromo-1,2-diisopropylbenzene | Mg, CO₂, THF | High | Predictable and high-yielding. | Preparation of the starting bromodiisopropylbenzene is necessary. | |
| 2,4-Diisopropyl- benzoic Acid | Grignard Carboxylation | 1-Bromo-2,4-diisopropylbenzene | Mg, CO₂, THF | High | A reliable method for this specific isomer. | Synthesis of the brominated precursor is a prerequisite. |
Experimental Protocols
Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic Acid via Friedel-Crafts Alkylation
This protocol describes the synthesis of a hydroxylated diisopropylbenzoic acid, which illustrates the Friedel-Crafts approach on an activated aromatic ring.
Reaction: Friedel-Crafts isopropylation of 4-hydroxybenzoic acid.
Procedure:
-
In a reaction vessel, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a mixture of isopropanol and water.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the reaction mixture to 40-60 °C and stir for 1-3 hours. The reaction can be monitored by HPLC.
-
Upon completion, the reaction is stopped, and the solid acid catalyst is filtered off.
-
The filtrate is cooled to 5-10 °C to induce crystallization.
-
The crystals are filtered and dried to yield 4-hydroxy-3,5-diisopropylbenzoic acid.[1]
Typical Yield: 78%[1]
General Protocol for Oxidation of Diisopropylbenzene
This generalized protocol outlines the liquid-phase air oxidation of diisopropylbenzene isomers.
Reaction: Catalytic oxidation of a diisopropylbenzene isomer.
Procedure:
-
Charge a reactor with the corresponding diisopropylbenzene isomer, a catalytic system (e.g., a mixture of cobalt acetate and manganese acetate), and a promoter (e.g., sodium bromide) in a suitable solvent like acetic acid.
-
Pressurize the reactor with air or oxygen and heat the mixture to the desired temperature (typically 100-150 °C).
-
Maintain the reaction under vigorous stirring for several hours. The progress of the reaction can be monitored by GC or HPLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.
Note: The specific conditions (catalyst loading, temperature, pressure, and reaction time) will vary depending on the specific isomer and desired product selectivity.
General Protocol for Grignard Carboxylation of Diisopropylbromobenzene
This protocol provides a general procedure for the synthesis of diisopropylbenzoic acids via a Grignard reagent.
Reaction: Carboxylation of a diisopropylphenylmagnesium bromide.
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1-1.5 eq.).
-
Add a small amount of anhydrous ether (e.g., THF or diethyl ether) and a crystal of iodine to activate the magnesium.
-
Slowly add a solution of the corresponding diisopropylbromobenzene isomer (1.0 eq.) in anhydrous ether to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice bath.
-
Carefully add crushed dry ice (solid CO₂) in excess to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies.
Caption: Friedel-Crafts isopropylation of an activated benzoic acid derivative.
Caption: General workflow for the oxidation of diisopropylbenzenes.
Caption: Step-wise process of Grignard carboxylation.
Conclusion
The synthesis of diisopropylbenzoic acid isomers can be achieved through several distinct routes, each with its own set of advantages and limitations. The Friedel-Crafts isopropylation is most effective on activated aromatic rings and is generally not a preferred method for the direct synthesis of the target compounds from benzoic acid. The oxidation of diisopropylbenzenes offers a more direct and economically viable route, particularly for large-scale production, although challenges in selectivity and purification may arise. The Grignard carboxylation of diisopropylbromobenzenes stands out as a highly versatile and reliable method, often providing high yields of pure products, with the main drawback being the need to synthesize the brominated precursors.
The choice of the optimal synthetic route will ultimately depend on the specific isomer required, the desired scale of the reaction, the availability of starting materials, and the purification capabilities at hand. This guide provides the foundational information for researchers to make an informed decision and to further explore the detailed experimental conditions for their target diisopropylbenzoic acid isomer.
References
Safety Operating Guide
Proper Disposal of 2,6-Diisopropylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2,6-Diisopropylbenzoic Acid
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a compound recognized as an irritant and harmful if swallowed.[1] Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Classification
Proper identification and classification of chemical waste is the first step in compliant disposal. This compound waste must be treated as hazardous waste.
-
EPA Hazardous Waste Codes: While this compound is not specifically listed as a hazardous waste by the EPA, it will likely fall under a characteristic waste code. The responsible party must determine the appropriate code based on the specific characteristics of the waste stream.
-
D002 - Corrosive Waste: If the waste has a pH less than or equal to 2 or greater than or equal to 12.5, it is classified as corrosive.[2]
-
Toxicity Characteristic (D004-D043): If the waste contains contaminants at concentrations above the regulatory limits as determined by the Toxicity Characteristic Leaching Procedure (TCLP), it must be classified accordingly.
-
Disposal Procedures for Solid this compound
Solid this compound and contaminated materials (e.g., weighing paper, gloves) should be disposed of through a licensed hazardous waste disposal company.
Step-by-Step Protocol:
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and compatible hazardous waste container.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials. Refer to a chemical compatibility chart for guidance on proper segregation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
On-Site Neutralization of Aqueous Solutions of this compound
For dilute aqueous solutions, on-site neutralization may be a viable option to render the waste non-hazardous before disposal, provided it is permitted by local regulations. The bulky diisopropyl groups may affect the solubility and reaction rate, so thorough mixing and pH monitoring are crucial.
Experimental Protocol for Neutralization:
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Preparation:
-
Prepare a 10% solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water.
-
Place the aqueous solution of this compound in a suitably sized beaker with a magnetic stirrer.
-
-
Neutralization:
-
Slowly add the basic solution to the stirring acidic solution.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the solution may be suitable for drain disposal, depending on local wastewater regulations.
-
Crucially, consult your local and institutional regulations before disposing of any neutralized solution down the drain.
-
If drain disposal is permitted, flush with a large excess of water.
-
| Parameter | Value/Instruction |
| Neutralizing Agent | 10% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution |
| Target pH Range | 6.0 - 8.0 |
| Monitoring Equipment | Calibrated pH meter |
| Safety Precautions | Perform in a chemical fume hood with appropriate PPE. Be aware of potential for foaming (CO₂ evolution). |
| Final Disposal | Check local and institutional regulations. If permitted, flush with copious amounts of water. |
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Prevent the spread of the spilled material. For solid spills, avoid creating dust.
-
Cleanup:
-
For small spills of solid material, gently sweep it up and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Visual Guidance
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2,6-Diisopropylbenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of 2,6-Diisopropylbenzoic Acid (CAS No. 92035-95-5), including necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Hazards: this compound is categorized as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for splash hazards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Lab coat or other protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[3] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator should be worn.[2][3] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[5]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Contaminated clothing should be removed and washed before reuse.
-
Avoid creating dust when handling the solid form.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not let the product enter drains.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Spill Response:
-
Evacuate and Ventilate: Evacuate the danger area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the product from entering.
-
Cleanup: For dry spills, take up the material without creating dust. Collect, bind, and pump off spills. Use an inert absorbent material for any remaining residue.[3]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected material properly as hazardous waste.
Experimental Protocols
While specific experimental protocols are not detailed in the provided safety data sheets, a general procedure for preparing a solution of this compound would involve the following safety-focused steps:
-
Preparation:
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a tared, appropriate container to weigh the desired amount of this compound.
-
Clean any spills on the balance immediately.
-
-
Dissolving the Compound:
-
In the fume hood, add the weighed this compound to the chosen solvent in a suitable flask.
-
Stir the solution until the solid is fully dissolved. Avoid splashing.
-
-
Post-Handling:
-
Seal and clearly label the container with the chemical name, concentration, date, and any relevant hazards.
-
Clean all equipment and the work area thoroughly.
-
Dispose of any contaminated materials, including gloves and weighing paper, as hazardous waste.
-
Wash hands thoroughly after removing gloves.
-
Visual Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

